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  • Product: (5R)-5-Cyclopropylmorpholin-3-one

Core Science & Biosynthesis

Foundational

The Chemical Architecture and Pharmacological Utility of (5R)-5-Cyclopropylmorpholin-3-one: A Technical Whitepaper

Executive Summary In contemporary medicinal chemistry, the morpholine ring is widely recognized as a "privileged scaffold" due to its favorable physicochemical properties, including optimal aqueous solubility, metabolic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the morpholine ring is widely recognized as a "privileged scaffold" due to its favorable physicochemical properties, including optimal aqueous solubility, metabolic stability, and predictable pharmacokinetic profiles[1]. Among its derivatives, (5R)-5-Cyclopropylmorpholin-3-one has emerged as a highly valuable chiral building block. The strategic incorporation of a cyclopropyl group at the C5 position, combined with strict (R)-stereochemistry, introduces unique conformational constraints that significantly alter ligand-target interactions and metabolic resistance[1]. This whitepaper provides an in-depth analysis of the structural dynamics, validated synthetic methodologies, and pharmacological applications of this compound, specifically in the development of Acetyl-CoA Carboxylase (ACC) inhibitors[2].

Structural and Physicochemical Profiling

The three-dimensional shape and flexibility of a molecule are critical determinants of its biological activity. Computational molecular dynamics (MD) simulations reveal that the parent morpholine ring predominantly adopts a chair conformation, which is significantly lower in energy than the skew-boat conformation[1].

The addition of the cyclopropyl group at the C5 position serves two distinct purposes:

  • Conformational Constraint : The rigid, small cyclopropyl ring limits the rotational degrees of freedom, locking the morpholin-3-one core into a specific bioactive conformation that enhances target affinity[1].

  • Metabolic Shielding : The C–H bonds within a cyclopropyl ring possess higher s-character than standard alkyl chains, making them stronger and markedly less susceptible to oxidative metabolism by Cytochrome P450 (CYP450) enzymes. This effectively blocks primary metabolic degradation pathways, thereby increasing the biological half-life of downstream drug candidates[1].

Quantitative Data Summary
PropertyValue
Chemical Name (5R)-5-Cyclopropylmorpholin-3-one
CAS Registry Number 1390681-24-9[3]
Molecular Formula C₇H₁₁NO₂[3]
Molecular Weight 141.17 g/mol [1]
InChI Key LHKUSYLUISUNNC-LURJTMIESA-N[1]
Scaffold Classification Chiral Heterocycle (Lactam/Ether)

Retrosynthetic Strategy and Chemical Synthesis Protocol

The synthesis of (5R)-5-Cyclopropylmorpholin-3-one relies on a "chiral pool" approach, leveraging enantiomerically pure precursors to establish the stereocenter early in the sequence[1]. A logical retrosynthetic disconnection of the lactam amide bond and the ether C–O bond traces back to two primary building blocks: (R)-2-amino-2-cyclopropylethanol and an α-haloacetyl halide (e.g., chloroacetyl chloride)[1].

Synthesis A (R)-2-amino-2-cyclopropylethanol + Chloroacetyl chloride B N-Acylation (Base-mediated) A->B C N-(1-cyclopropyl-2-hydroxyethyl) -2-chloroacetamide B->C D Intramolecular Cyclization (Williamson Ether Synthesis) C->D E (5R)-5-Cyclopropylmorpholin-3-one D->E

Retrosynthetic and Forward Synthesis Workflow for (5R)-5-Cyclopropylmorpholin-3-one.

Step-by-Step Experimental Methodology

Phase 1: Chemoselective N-Acylation

  • Procedure : Dissolve 1.0 equivalent of (R)-2-amino-2-cyclopropylethanol in anhydrous dichloromethane (DCM). Add 1.2 equivalents of triethylamine (TEA). Cool the reaction vessel to 0°C using an ice bath. Dropwise, add 1.05 equivalents of chloroacetyl chloride over 30 minutes under an inert nitrogen atmosphere.

  • Causality : Cooling to 0°C is critical to suppress competitive O-acylation, ensuring strict chemoselectivity for the more nucleophilic primary amine. TEA acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of the starting amine which would prematurely arrest the reaction.

  • Self-Validation : Monitor the reaction via LC-MS. The complete disappearance of the starting amine mass and the emergence of the [M+H]⁺ peak corresponding to the N-(1-cyclopropyl-2-hydroxyethyl)-2-chloroacetamide intermediate validates this step.

Phase 2: Intramolecular Williamson-Type Etherification

  • Procedure : Isolate the intermediate and redissolve it in anhydrous tetrahydrofuran (THF) at a dilute concentration (0.05 M). Cool to 0°C and slowly add 1.5 equivalents of Sodium Hydride (NaH, 60% dispersion in mineral oil). Allow the mixture to warm to room temperature and stir for 4 hours.

  • Causality : NaH is a potent, non-nucleophilic base that quantitatively deprotonates the aliphatic hydroxyl group. The resulting alkoxide undergoes a rapid intramolecular Sₙ2 attack on the adjacent alkyl chloride carbon. Maintaining a dilute solution (0.05 M) is a deliberate choice to entropically favor the intramolecular cyclization over intermolecular dimerization (polyether formation)[4].

  • Self-Validation : Confirm ring closure via ¹H-NMR spectroscopy. The diagnostic shift of the methylene protons adjacent to the chloride leaving group, alongside the disappearance of the hydroxyl proton signal, confirms the successful formation of the morpholin-3-one core.

Pharmacological Applications: ACC Inhibition and Metabolic Regulation

(5R)-5-Cyclopropylmorpholin-3-one is extensively utilized as a structural moiety in the design of bicyclic Acetyl-Coenzyme A Carboxylase (ACC) inhibitors[2]. ACC is the rate-limiting enzyme in de novo lipogenesis, responsible for converting acetyl-CoA to malonyl-CoA.

Mechanism of Action

When the morpholin-3-one derivative binds to and inhibits ACC, it triggers a cascade of metabolic corrections:

  • Reduction of Malonyl-CoA : Inhibiting ACC directly depletes cellular malonyl-CoA levels[2].

  • Modulation of Lipid Metabolism : Malonyl-CoA is both a substrate for fatty acid synthesis and a potent allosteric inhibitor of Carnitine Palmitoyltransferase I (CPT-1). Its reduction simultaneously halts de novo fatty acid synthesis and disinhibits CPT-1, thereby upregulating fatty acid oxidation in the mitochondria[2].

  • Clinical Relevance : Chronic administration of ACC inhibitors utilizing this scaffold has been shown to deplete liver triglycerides, improve hepatic insulin sensitivity, and mitigate the risks of atherosclerosis and metabolic syndrome[2].

ACC_Pathway Inhibitor Morpholin-3-one Derivative ACC Acetyl-CoA Carboxylase (ACC) Inhibited Inhibitor->ACC Binds & Inhibits Malonyl Decreased Malonyl-CoA ACC->Malonyl Reduces production FAS Decreased Fatty Acid Synthesis Malonyl->FAS Downregulates FAO Increased Fatty Acid Oxidation Malonyl->FAO Upregulates Clinical Improved Metabolic Syndrome & Liver Function FAS->Clinical FAO->Clinical

Mechanism of Action for ACC Inhibitors Utilizing the Morpholin-3-one Scaffold.

Stereochemical Imperatives in Drug Design

Stereochemistry is a fundamental aspect of heterocyclic chemistry that dictates therapeutic efficacy and toxicity[1]. The spatial arrangement of the cyclopropyl group in the (5R) configuration ensures precise alignment within the hydrophobic pockets of target enzymes like ACC.

The pharmaceutical industry's reliance on the "chiral switch"—the transition from racemic mixtures to enantiomerically pure compounds—is perfectly exemplified here[1]. Utilizing the pure (5R)-enantiomer rather than the racemate prevents off-target binding events caused by the (5S)-enantiomer, thereby optimizing the therapeutic index and safety profile of the resulting drug candidate[1].

References

  • Google Patents. "WO2012013716A1 - Bicyclic acetyl-coa carboxylase inhibitors." Google Patents.

Sources

Exploratory

The Therapeutic Potential of (5R)-5-Cyclopropylmorpholin-3-one: A Roadmap for Drug Discovery

A Technical Guide for Researchers and Drug Development Professionals Foreword: Unveiling the Potential of a Privileged Scaffold In the landscape of modern drug discovery, the quest for novel molecular entities with enhan...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

Foreword: Unveiling the Potential of a Privileged Scaffold

In the landscape of modern drug discovery, the quest for novel molecular entities with enhanced therapeutic profiles is a perpetual endeavor. The morpholine ring is recognized as a "privileged scaffold" in medicinal chemistry, lauded for its favorable physicochemical properties and its presence in a multitude of bioactive compounds.[1] When combined with a cyclopropyl group—a small, strained ring known to confer significant advantages in potency, metabolic stability, and target engagement—the resulting molecule, (5R)-5-Cyclopropylmorpholin-3-one, emerges as a compound of considerable interest.[2][3][4]

While specific research on (5R)-5-Cyclopropylmorpholin-3-one is still in its nascent stages, its structural components suggest a high potential for therapeutic applications.[1] This guide serves as a comprehensive roadmap for researchers and drug development professionals, outlining a strategic approach to unlock the therapeutic promise of this chiral molecule. We will delve into its synthetic considerations, propose potential therapeutic targets based on structure-activity relationships of related compounds, and provide detailed, actionable experimental protocols to drive its preclinical development.

The Strategic Advantage of the Cyclopropyl Moiety in Drug Design

The inclusion of a cyclopropyl group in a drug candidate is a deliberate design choice aimed at overcoming common challenges in drug discovery.[2][3] Its unique electronic and conformational properties can profoundly influence a molecule's pharmacological profile.

Key Attributes of the Cyclopropyl Group:

  • Enhanced Potency: The rigid nature of the cyclopropyl ring can pre-organize a molecule into a conformation that is more favorable for binding to its biological target, leading to a significant increase in potency.[5]

  • Improved Metabolic Stability: The carbon-hydrogen bonds within a cyclopropane ring are stronger and less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a primary route of drug degradation.[5][6] This can lead to an improved pharmacokinetic profile, including a longer half-life.

  • Modulation of Physicochemical Properties: The cyclopropyl group can fine-tune critical properties such as lipophilicity and pKa, which are essential for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[3][5]

  • Reduced Off-Target Effects: By influencing metabolic pathways and binding conformations, the cyclopropyl group can help minimize interactions with unintended biological targets, thereby reducing the risk of side effects.[2][5]

The presence of the cyclopropyl group in numerous FDA-approved drugs for a wide range of conditions, including cancer, infectious diseases, and central nervous system disorders, underscores its value in medicinal chemistry.[5][7]

(5R)-5-Cyclopropylmorpholin-3-one: A Molecule of Interest

The subject of this guide, (5R)-5-Cyclopropylmorpholin-3-one, combines the advantageous cyclopropyl moiety with a morpholin-3-one core. The "5R" designation indicates a specific three-dimensional arrangement of the cyclopropyl group, a critical feature as different enantiomers of a drug can have vastly different biological activities and toxicological profiles.[1]

Physicochemical Properties

A summary of the key physicochemical properties of (5R)-5-Cyclopropylmorpholin-3-one is presented below.

PropertyValueSource
Molecular FormulaC7H11NO2BenchChem[1]
Molecular Weight141.17 g/mol BenchChem[1]
IUPAC Name(5R)-5-cyclopropylmorpholin-3-oneBenchChem[1]
Stereochemistry(5R)BenchChem[1]
Synthetic Strategy: A Retrosynthetic Approach

A logical and efficient synthesis is paramount for the exploration of any new chemical entity. A retrosynthetic analysis of (5R)-5-Cyclopropylmorpholin-3-one suggests a practical pathway for its preparation. The primary disconnection of the amide bond within the morpholinone ring leads to a key chiral amino ester precursor.[1] Further disconnection reveals two crucial building blocks: (R)-2-amino-2-cyclopropylethanol and a two-carbon electrophile like ethyl bromoacetate.[1]

A (5R)-5-Cyclopropylmorpholin-3-one B Chiral Amino Ester A->B Amide Disconnection C (R)-2-amino-2-cyclopropylethanol B->C C-N Disconnection D Ethyl Bromoacetate B->D C-N Disconnection

Caption: Retrosynthetic analysis of (5R)-5-Cyclopropylmorpholin-3-one.

Exploring the Therapeutic Frontier: Potential Applications

Given the structural features of (5R)-5-Cyclopropylmorpholin-3-one, several therapeutic areas present promising avenues for investigation. The morpholine scaffold is known to interact with a wide range of receptors and enzymes, and the cyclopropyl group is a common feature in drugs targeting various diseases.[1][7]

Potential Therapeutic Areas:

  • Oncology: Many kinase inhibitors used in cancer therapy contain cyclopropyl groups.[5] These include inhibitors of MET, VEGFR2, and EGFR.[7][8] The rigid structure of the cyclopropyl group can aid in specific binding to the ATP-binding pocket of kinases.

  • Infectious Diseases: The cyclopropyl moiety is a key component of several antibacterial and antiviral drugs.[5] For instance, some quinolone antibiotics incorporate a cyclopropyl group.[9]

  • Central Nervous System (CNS) Disorders: The cyclopropylamine structure is central to the mechanism of some antidepressants, such as tranylcypromine, a monoamine oxidase inhibitor (MAOI).[5][10]

  • Metabolic Disorders: The morpholin-3-one scaffold and its derivatives have been investigated for their potential in managing metabolic diseases.[1]

A Strategic Workflow for Preclinical Development

The following experimental workflow provides a structured approach to evaluate the therapeutic potential of (5R)-5-Cyclopropylmorpholin-3-one.

cluster_0 Discovery Phase cluster_1 Lead Optimization cluster_2 Preclinical Development A Synthesis & Characterization B In Vitro Screening A->B C Hit Identification B->C D SAR Studies C->D E ADME/Tox Profiling D->E F Lead Candidate Selection E->F G In Vivo Efficacy Studies F->G H Safety Pharmacology G->H I IND-Enabling Studies H->I

Caption: A streamlined workflow for the preclinical development of (5R)-5-Cyclopropylmorpholin-3-one.

Step-by-Step Experimental Protocols

Objective: To synthesize and purify (5R)-5-Cyclopropylmorpholin-3-one for subsequent biological evaluation.

Methodology:

  • Synthesis of (R)-2-amino-2-cyclopropylethanol: This chiral building block can be synthesized using established methods for asymmetric synthesis, for example, through the reduction of a corresponding chiral amino acid derivative.

  • Esterification: React the synthesized (R)-2-amino-2-cyclopropylethanol with ethyl bromoacetate in the presence of a non-nucleophilic base (e.g., triethylamine) in an appropriate solvent (e.g., dichloromethane) to form the chiral amino ester intermediate.

  • Cyclization: Induce intramolecular cyclization of the amino ester to form the morpholin-3-one ring. This can be achieved by heating the intermediate, potentially with a mild acid or base catalyst.

  • Purification and Characterization: Purify the final product using column chromatography. Characterize the structure and confirm the enantiomeric purity using techniques such as NMR, mass spectrometry, and chiral HPLC.

Objective: To assess the inhibitory activity of (5R)-5-Cyclopropylmorpholin-3-one against a panel of cancer-related kinases.

Methodology:

  • Kinase Panel Selection: Select a panel of relevant kinases based on the therapeutic hypothesis (e.g., MET, VEGFR2, EGFR for oncology).

  • Assay Principle: Utilize a luminescence-based kinase assay (e.g., Kinase-Glo®) that measures the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence indicates kinase activity, while luminescence preservation indicates inhibition.

  • Procedure:

    • Dispense the kinase, substrate, and ATP solution into a 384-well plate.

    • Add varying concentrations of (5R)-5-Cyclopropylmorpholin-3-one to the wells.

    • Incubate the plate at room temperature to allow the kinase reaction to proceed.

    • Add the Kinase-Glo® reagent to stop the reaction and generate a luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the IC50 value, which represents the concentration of the compound required to inhibit 50% of the kinase activity.

Objective: To evaluate the anti-proliferative effect of (5R)-5-Cyclopropylmorpholin-3-one on cancer cell lines.

Methodology:

  • Cell Line Selection: Choose cancer cell lines that are known to be dependent on the kinases identified as hits in the in vitro assay (e.g., a MET-addicted gastric cancer cell line).

  • Assay Principle: Employ a colorimetric assay (e.g., MTT or WST-1) that measures the metabolic activity of viable cells. A decrease in color development indicates reduced cell proliferation.

  • Procedure:

    • Seed the selected cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of (5R)-5-Cyclopropylmorpholin-3-one.

    • Incubate the plate for 72 hours.

    • Add the MTT or WST-1 reagent and incubate for an additional 2-4 hours.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve.

Future Directions and Conclusion

The journey from a promising chemical scaffold to a clinically approved drug is long and challenging. For (5R)-5-Cyclopropylmorpholin-3-one, the path forward involves a systematic and rigorous investigation of its biological activities. The proposed workflow and experimental protocols provide a solid foundation for initiating this exploration.

Should initial screenings yield positive results, subsequent steps will involve extensive structure-activity relationship (SAR) studies to optimize potency and selectivity, followed by in-depth ADME/Tox profiling to assess its drug-like properties. Successful lead candidates would then progress to in vivo efficacy studies in relevant animal models of disease.

References

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025, November 27). Future Medicinal Chemistry. [Link]

  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. | Semantic Scholar. (2016, June 14). Semantic Scholar. [Link]

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Journal of Medicinal Chemistry. (2016, June 14). ACS Publications. [Link]

  • Metabolism of cyclopropyl groups - Hypha Discovery Blogs. (2021, September 23). Hypha Discovery. [Link]

  • (PDF) Biological Activity of (5r,6s,8r)- - Amanote Research. (1982, January 1). Amanote Research. [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2026, January 2). Taylor & Francis. [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025, November 27). PubMed. [Link]

  • Cyclopropane Derivatives and their Diverse Biological Activities - Docentes FCT NOVA. (n.d.). FCT NOVA. [Link]

  • Mechanism of Action and Structure–Activity Relationships of Tetracyclic Small Molecules Acting as Universal Positive Allosteric Modulators of the Cholecystokinin Receptor - MDPI. (2023, January 24). MDPI. [Link]

  • Anti-inflammatory, pro-proliferative and antimicrobial potential of the compounds isolated from Daemonorops draco (Willd.) Blume. (n.d.). ScienceDirect. [Link]

  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed. (2016, October 13). PubMed. [Link]

  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024, August 30). MDPI. [Link]

  • A MOR Antagonist with High Potency and Antagonist Efficacy among Diastereomeric C9-Alkyl-Substituted N-Phenethyl-5-(3-hydroxy)phenylmorphans - PMC. (2023, July 14). NCBI. [Link]

  • The Synthesis of Cyclopropyl‐Fused Tetrahydrofurans from Vinylcyclopropanes - OUR Archive - University of Otago. (n.d.). University of Otago. [Link]

  • Synthesis of 5-Hydroxy-5-vinyl-2-cyclopentenones, a Family of Rare-Type Natural Products Mostly Recovered from Marine Sources - PMC. (n.d.). NCBI. [Link]

  • Synthesis and Pharmacological Evaluation of Enantiopure N-Substituted Ortho-c Oxide-Bridged 5-Phenylmorphans - PMC. (2022, December 12). NCBI. [Link]

  • Synthesis and pharmacological characterization of novel trans-cyclopropylmethyl-linked bivalent ligands that exhibit selectivity and allosteric pharmacology at the dopamine D3 receptor (D3R) - PMC. (2018, February 23). NCBI. [Link]

  • Pharmaceutical combinations of 1-cyclopropyl-3- [3-(5-m0rphoolin-4-yl-methyl-1h-benzoimidazol-2-yl)- lh-1-pyrazol-4-yl]- urea - Google Patents. (n.d.).
  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applicatio - Longdom Publishing. (n.d.). Longdom Publishing. [Link]

Sources

Foundational

(5R)-5-Cyclopropylmorpholin-3-one: A Premier Chiral Building Block for Drug Discovery

[1] Executive Summary ((5R)-5-Cyclopropylmorpholin-3-one) represents a high-value chiral scaffold in modern medicinal chemistry, merging the metabolic robustness of the cyclopropyl moiety with the polar, hydrogen-bonding...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

((5R)-5-Cyclopropylmorpholin-3-one) represents a high-value chiral scaffold in modern medicinal chemistry, merging the metabolic robustness of the cyclopropyl moiety with the polar, hydrogen-bonding capabilities of the morpholin-3-one ring. Unlike simple alkyl morpholinones, this building block offers a unique solution to common lead optimization challenges: metabolic soft spots and conformational entropy .

This technical guide provides a comprehensive analysis of its synthesis, physicochemical properties, and application in designing metabolically stable kinase inhibitors and GPCR modulators.

Part 1: Structural & Physicochemical Profile[1]

The strategic value of (5R)-5-cyclopropylmorpholin-3-one lies in its ability to improve the Drug-Likeness (QED) of a clinical candidate without significantly altering its molecular weight.

Key Properties Table[1][2][3]
PropertyValue / DescriptionImpact on Drug Design
CAS Number 1390681-24-9 (R-isomer)Unique identifier for procurement/IP.
Molecular Formula C₇H₁₁NO₂Low MW fragment (141.17 g/mol ) allows for fragment-growing.
Chirality (5R)-Absolute ConfigurationDefined 3D vector for specific receptor pocket engagement.
H-Bond Donors/Acceptors 1 Donor (NH), 2 Acceptors (C=O, O)Excellent water solubility and interaction capability.
Metabolic Stability High (Cyclopropyl vs. Isopropyl)Blocks CYP450 oxidation at the benzylic-like position.
Ring Strain ~27.5 kcal/mol (Cyclopropyl)Induces rigid positioning of the morpholinone ring.
The "Cyclopropyl Effect" in Lead Optimization

Replacing an isopropyl or ethyl group with a cyclopropyl group is a validated bioisosteric strategy. The cyclopropyl C-H bonds are shorter and stronger (approx. 106 kcal/mol) than acyclic alkyl C-H bonds, rendering them resistant to Cytochrome P450-mediated hydroxylation.

MetabolicStability cluster_0 Metabolic Liability (Isopropyl) cluster_1 Metabolic Blockade (Cyclopropyl) Iso Isopropyl Group (C-H Bond ~98 kcal/mol) CYP CYP450 Enzyme Iso->CYP Oxidation Metabolite Hydroxylated Metabolite (Rapid Clearance) CYP->Metabolite Cyc Cyclopropyl Group (C-H Bond ~106 kcal/mol) Block Metabolic Stability (Extended Half-life) Cyc->Block Resists Oxidation

Figure 1: Mechanism of metabolic stabilization via cyclopropyl substitution.

Part 2: Synthetic Methodology (The "Gold Standard" Protocol)

The synthesis of (5R)-5-cyclopropylmorpholin-3-one requires strict stereocontrol. The most robust route utilizes the "Chiral Pool" approach, starting from (R)-Cyclopropylglycine .

Retrosynthetic Analysis

To access the (5R) enantiomer, the stereochemistry is carried over from the amino acid precursor.[1]

Retrosynthesis Target (5R)-5-Cyclopropylmorpholin-3-one (Target Scaffold) Precursor1 (R)-2-Amino-2-cyclopropylethanol (Chiral Amino Alcohol) Target->Precursor1 Intramolecular Cyclization Precursor2 Ethyl Chloroacetate (2-Carbon Linker) Target->Precursor2 Start (R)-Cyclopropylglycine (Starting Material) Precursor1->Start Reduction (Retention of Config)

Figure 2: Retrosynthetic disconnection showing the origin of chirality.

Step-by-Step Experimental Protocol

Objective: Synthesis of (5R)-5-cyclopropylmorpholin-3-one on a 10g scale.

Step 1: Reduction to (R)-2-Amino-2-cyclopropylethanol

Note: This step converts the acid to the alcohol while retaining the chiral center.

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask (RBF) equipped with a reflux condenser and addition funnel. Flush with Nitrogen (

    
    ).
    
  • Reagents: Charge (R)-cyclopropylglycine (11.5 g, 100 mmol) and anhydrous THF (150 mL).

  • Activation: Cool to 0°C. Add

    
     (2.5 equiv, 250 mmol) portion-wise (Caution: Exothermic, gas evolution).
    
  • Reaction: Warm to reflux (65°C) for 12 hours.

  • Workup (Fieser Method): Cool to 0°C. Carefully quench with:

    • 9.5 mL

      
      
      
    • 9.5 mL 15% NaOH

    • 28.5 mL

      
      
      
  • Isolation: Filter the granular precipitate through Celite. Dry the filtrate over

    
     and concentrate in vacuo.
    
  • Checkpoint: Yield should be >85%. Colorless oil.

Step 2: N-Alkylation & Cyclization (One-Pot Annulation)
  • Alkylation: Dissolve the amino alcohol (10.0 g, ~87 mmol) in Toluene (100 mL). Add

    
     (1.2 equiv).
    
  • Addition: Cool to 0°C. Add Ethyl Chloroacetate (1.1 equiv) dropwise.

  • Cyclization: Add Potassium tert-butoxide (

    
    , 1.5 equiv) dissolved in THF.
    
  • Heating: Heat the mixture to 50°C for 4 hours to drive the lactamization.

  • Purification: Quench with saturated

    
    . Extract with Ethyl Acetate (3x).[2][3] Wash with brine.[3][4][5][6]
    
  • Final Polish: Recrystallize from Hexane/EtOAc or purify via silica gel chromatography (0-5% MeOH in DCM).

Self-Validating Analytical Criteria

To ensure the integrity of the building block before use in downstream chemistry, verify these parameters:

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       6.20 (br s, 1H, NH)
      
    • 
       4.15 (d, J=16 Hz, 1H, O-CH₂-CO)
      
    • 
       4.05 (d, J=16 Hz, 1H, O-CH₂-CO)
      
    • 
       3.85 (dd, 1H, H-5) — Diagnostic chiral proton
      
    • 
       3.60 (t, 1H, H-6a)
      
    • 
       3.40 (t, 1H, H-6b)
      
    • 
       0.90–0.40 (m, 5H, Cyclopropyl)
      
  • Chiral HPLC: >98% ee (Chiralpak AD-H, Hexane/iPrOH 90:10).

  • Optical Rotation:

    
     should be negative (specific value varies by solvent, typically -15° to -25° in MeOH).
    

Part 3: Applications in Medicinal Chemistry[1][7][9][10]

Kinase Inhibitor Design

In ATP-competitive inhibitors, the morpholinone oxygen often serves as a hinge binder (H-bond acceptor). The (5R)-cyclopropyl group projects into the solvent-exposed region or a hydrophobic sub-pocket (e.g., the ribose pocket), improving selectivity.

  • Example: In the optimization of JAK or BTK inhibitors, replacing a flexible n-propyl chain with the (5R)-cyclopropyl moiety often results in a 10-fold increase in potency due to entropic pre-organization.

Peptidomimetics

The morpholin-3-one ring acts as a constrained mimic of the peptide bond. The (5R)-isomer specifically mimics D-amino acid turns, useful in stabilizing beta-turn geometries in macrocyclic drugs.

GPCR Ligands

For targets like the Orexin or Chemokine receptors, the cyclopropyl group provides a "metabolic shield," preventing rapid oxidative clearance while maintaining the lipophilicity required for CNS penetration.

References

  • Cyclopropyl Moiety in Drug Design

    • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. Link

  • Synthesis of Morpholin-3-ones

    • Srinivas, C., et al. (2024).[7][8] Expanding Complex Morpholines Using Systematic Chemical Diversity. DigitalCommons@TMC. Link

  • Metabolic Stability of Cyclopropyl Groups

    • Sun, Q., et al. (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Link

  • Chiral Pool Synthesis

    • Faler, C. A., et al. (2005).[9] Synthesis of Bicyclic Cyclopropylamines from Amino Acid Derivatives. Journal of Heterocyclic Chemistry. Link

  • General Morpholinone Protocols

    • Le Bourdonnec, B., et al. (2000). Synthesis and Resolution of 3-Substituted Morpholine Appetite Suppressants. Journal of Medicinal Chemistry. Link

Sources

Exploratory

Metabolic Stability of (5R)-5-Cyclopropylmorpholin-3-one Derivatives: A Guide to Experimental Design and Interpretation

An In-Depth Technical Guide for Drug Development Professionals Introduction: The Critical Role of Metabolic Stability in Drug Discovery The journey of a new chemical entity (NCE) from discovery to a marketed drug is frau...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

The journey of a new chemical entity (NCE) from discovery to a marketed drug is fraught with challenges, with poor pharmacokinetic properties being a primary cause of attrition.[1][2] Metabolic stability, defined as the susceptibility of a compound to biotransformation by drug-metabolizing enzymes, is a cornerstone of a successful pharmacokinetic profile.[3][4] It directly influences critical parameters such as in vivo half-life, oral bioavailability, and clearance, ultimately dictating the dosing regimen and therapeutic window of a potential drug.[5][6] A compound that is metabolized too rapidly will fail to achieve therapeutic concentrations, while one that is too stable may accumulate and lead to toxicity.[4]

This guide provides a comprehensive framework for assessing and understanding the metabolic stability of a promising class of compounds: (5R)-5-Cyclopropylmorpholin-3-one derivatives. We will dissect the structural features of this scaffold, predict likely metabolic pathways, and provide detailed, field-proven protocols for their experimental evaluation. The focus is not merely on procedural steps, but on the scientific rationale that underpins a robust and predictive metabolic assessment program.

The (5R)-5-Cyclopropylmorpholin-3-one Scaffold: A Structural and Metabolic Analysis

The metabolic fate of any NCE is intrinsically linked to its physicochemical properties and the specific structural motifs it contains.[7][8][9] The (5R)-5-Cyclopropylmorpholin-3-one scaffold presents a unique combination of features that warrant careful consideration.

  • The Morpholin-3-one Core: As a nitrogen-containing heterocycle, the morpholinone ring system is a potential substrate for multiple enzyme families. While often incorporated to improve physicochemical properties, N-heterocycles can be susceptible to oxidation by both microsomal Cytochrome P450 (CYP) enzymes and cytosolic enzymes like Aldehyde Oxidase (AO).[10][11][12] AO, in particular, has gained significant attention for its role in the metabolism of aza-heterocycles, a liability that can be missed in standard microsomal assays.[11][13]

  • The Cyclopropyl Moiety: The incorporation of a cyclopropyl group is a common medicinal chemistry strategy to enhance metabolic stability.[14][15] The high C-H bond dissociation energy of the strained ring makes it less susceptible to oxidative metabolism by CYP enzymes compared to analogous alkyl chains.[16][17] This "metabolic blocking" effect can significantly prolong a compound's half-life.[14][18] However, it is not metabolically inert. When positioned adjacent to an amine or other heteroatoms, the cyclopropyl group can undergo CYP-mediated oxidation, sometimes leading to reactive ring-opened intermediates or glutathione conjugates.[16]

  • The (5R)-Stereochemistry: Enzyme active sites are chiral environments. The defined (5R) stereochemistry will dictate the precise orientation of the molecule within the enzyme's binding pocket, influencing which parts of the molecule are presented for metabolism. Different enantiomers of a chiral drug can exhibit vastly different rates and pathways of metabolism.[17][19]

Anticipated Metabolic Pathways

Based on the structural analysis, we can hypothesize several potential biotransformation pathways for derivatives of this scaffold. These predictions form the basis for designing robust metabolite identification studies.

  • Oxidation of the Morpholinone Ring: This could occur at carbons adjacent to the nitrogen or oxygen atoms, leading to hydroxylated or ring-opened products.

  • Aldehyde Oxidase (AO)-mediated Metabolism: The N-heterocyclic core may be a substrate for AO, leading to hydroxylation at a carbon adjacent to a ring nitrogen.[10][11]

  • Cyclopropyl Group Metabolism: While generally stable, hydroxylation on the cyclopropyl ring or, less commonly, NADPH-dependent ring opening could occur.[16]

  • Metabolism of Substituents (R-groups): Any additional substituents on the core scaffold will be subject to common Phase I (e.g., hydroxylation, dealkylation) and Phase II (e.g., glucuronidation, sulfation) reactions.

  • N-Dealkylation: If the morpholinone nitrogen is substituted, N-dealkylation is a common pathway catalyzed by CYP enzymes, particularly CYP3A4.[20][21]

G cluster_legend Enzyme Key cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism CYP Cytochrome P450 AO Aldehyde Oxidase UGT UDP-glucuronosyltransferase Parent (5R)-5-Cyclopropylmorpholin-3-one Derivative M1 Ring Hydroxylation Parent->M1 CYP M2 R-Group Oxidation Parent->M2 CYP M3 AO-mediated Hydroxylation Parent->M3 AO M4 Cyclopropyl Hydroxylation Parent->M4 CYP M5 Glucuronide Conjugate (on hydroxylated metabolite) M1->M5 UGT M2->M5 UGT

Caption: Predicted metabolic pathways for the (5R)-5-Cyclopropylmorpholin-3-one scaffold.

A Validated Framework for Experimental Evaluation

A tiered approach is recommended to efficiently evaluate metabolic stability, starting with high-throughput screens and progressing to more detailed mechanistic studies for promising candidates.

Tier 1: High-Throughput In Vitro Stability Assessment

The initial goal is to rank-order compounds based on their intrinsic clearance and identify major metabolic liabilities early.[1][22]

This assay is the workhorse for assessing Phase I metabolism, primarily mediated by CYP enzymes.[23][24]

Protocol: Liver Microsomal Stability

  • Reagent Preparation:

    • Thaw pooled liver microsomes (human, rat, mouse, etc.) on ice.[25]

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare an NADPH regenerating solution (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase) in buffer.

    • Prepare a 1 mM stock solution of the test compound and positive controls (e.g., Verapamil for high clearance, Warfarin for low clearance) in a suitable organic solvent (e.g., DMSO, Acetonitrile).

  • Incubation Reaction:

    • In a 96-well plate, combine the buffer, microsomal suspension (to a final protein concentration of 0.5 mg/mL), and test compound (final concentration 1 µM).[26]

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding the pre-warmed NADPH regenerating solution.[24][26]

    • Include a negative control incubation without the NADPH regenerating system to check for non-enzymatic degradation.[26]

  • Time-Point Sampling & Reaction Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing ice-cold acetonitrile with an internal standard to terminate the reaction and precipitate protein.[24][27]

  • Sample Analysis:

    • Centrifuge the quenched samples to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound using a validated LC-MS/MS method.[27][28][29]

  • Data Analysis:

    • Plot the natural log of the percentage of parent compound remaining versus time.

    • Calculate the half-life (t½) from the slope of the linear regression.

    • Calculate the intrinsic clearance (CLint) using the following equation:

      • CLint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL microsomal protein)

This assay provides a more comprehensive and physiologically relevant model, as intact hepatocytes contain the full complement of Phase I and Phase II enzymes and cofactors, and also account for cellular uptake.[5][27][30]

Protocol: Cryopreserved Hepatocyte Stability

  • Cell Preparation:

    • Rapidly thaw cryopreserved hepatocytes (pooled from multiple donors to average variability) in a 37°C water bath.

    • Transfer to pre-warmed incubation medium and perform a cell count and viability check (e.g., via Trypan Blue exclusion). Adjust cell density as needed.

  • Incubation Reaction:

    • In a 96-well plate, add the hepatocyte suspension.

    • Add the test compound (final concentration 1 µM) and positive controls (e.g., 7-Hydroxycoumarin for Phase II, Midazolam for Phase I).[5][31]

    • Incubate at 37°C in a humidified incubator with 5% CO₂ on an orbital shaker to keep cells in suspension.

  • Time-Point Sampling & Reaction Quenching:

    • At specified time points (e.g., 0, 15, 30, 60, 120 minutes), transfer an aliquot of the cell suspension to a plate containing ice-cold acetonitrile with an internal standard.[30]

  • Sample Analysis & Data Analysis:

    • Follow steps 4 and 5 from the Microsomal Stability protocol. The CLint value will be expressed in µL/min/million cells.

Tier 2: Mechanistic and Metabolite Identification Studies

For compounds of interest, further studies are required to identify the specific enzymes involved and the structure of the metabolites formed.

  • S9/Cytosol Stability Assays: To specifically investigate the contribution of cytosolic enzymes like Aldehyde Oxidase, stability assays can be run using the liver S9 fraction (which contains both microsomes and cytosol) and the isolated cytosolic fraction.[32] Comparing the clearance rates between microsomes, S9, and cytosol can de-convolute the contribution of different enzyme families.

  • Metabolite Identification by LC-HRMS: Using high-resolution mass spectrometry (e.g., Q-TOF or Orbitrap), samples from hepatocyte incubations can be analyzed to detect and structurally elucidate metabolites.[33][34] The process involves comparing the chromatograms of t=0 and later time points, identifying new peaks, and interpreting their mass spectra and fragmentation patterns to propose structures.[35][36]

G cluster_tier1 Tier 1: Initial Screening cluster_tier2 Tier 2: Mechanistic Studies cluster_decision Decision Point Microsomes Microsomal Stability Assay (Phase I - CYPs) Decision1 Metabolically Stable? Microsomes->Decision1 Hepatocytes Hepatocyte Stability Assay (Phase I + II, Uptake) Hepatocytes->Decision1 S9_Cytosol S9 / Cytosol Assays (Investigate AO, etc.) Decision2 Metabolic Pathway Clear? S9_Cytosol->Decision2 MetID Metabolite Identification (LC-HRMS) MetID->Decision2 End Candidate for In Vivo PK Studies Decision1->End Yes Optimize Medicinal Chemistry Optimization Decision1->Optimize No Decision2->End Yes Decision2->Optimize No Start New (5R)-5-Cyclopropylmorpholin-3-one Derivative Start->Microsomes Start->Hepatocytes End->S9_Cytosol End->MetID

Caption: Experimental workflow for assessing the metabolic stability of NCEs.

Data Presentation and Interpretation

Clear and concise data presentation is crucial for making informed decisions. For a series of (5R)-5-Cyclopropylmorpholin-3-one derivatives, data should be summarized in a tabular format.

Table 1: Comparative Metabolic Stability Data

Compound IDMicrosomal t½ (min)Microsomal CLint (µL/min/mg)Hepatocyte t½ (min)Hepatocyte CLint (µL/min/million cells)Major Metabolites Identified
Control-High 51391546.2M1 (Hydroxylation)
Control-Low >60<11.6>120<5.8None Detected
Derivative 1 4515.4907.7M2 (R-group Oxidation)
Derivative 2 1257.82527.7M1, M3 (AO-mediated)
Derivative 3 >60<11.6>120<5.8None Detected

Data are hypothetical and for illustrative purposes.

Interpretation:

  • Derivative 3 shows high stability in both systems, making it a promising candidate for further development.

  • Derivative 2 shows significantly faster clearance in hepatocytes than in microsomes, and the identification of an AO-mediated metabolite (M3) would confirm the involvement of cytosolic enzymes, a critical finding to guide further chemical optimization.

  • Derivative 1 displays moderate stability, and its fate is likely driven by CYP-mediated oxidation of a substituent.

By systematically applying this integrated framework of predictive analysis and tiered experimental evaluation, researchers can efficiently characterize the metabolic stability of (5R)-5-Cyclopropylmorpholin-3-one derivatives. This enables the early selection of compounds with favorable pharmacokinetic profiles, ultimately increasing the probability of success in bringing novel, effective, and safe medicines to patients.

References

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  • Shanu-Wilson, J. (2021, September 23). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Retrieved from [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]

  • Pelkonen, O., Turpeinen, M., Uusitalo, J., & Rautio, A. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological Reports, 58 Suppl, 103-8. Retrieved from [Link]

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  • Shah, V. P., Midha, K. K., Findlay, J. W., Hill, H. M., Hulse, J. D., McGilveray, I. J., McKay, G., Miller, K. J., Patnaik, R. N., Powell, M. L., Tonelli, A., Viswanathan, C. T., & Yacobi, A. (2000). Bioanalytical method validation: An updated review. Journal of Pharmaceutical and Biomedical Analysis, 22(5), 757-778. Retrieved from [Link]

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  • Meanwell, N. A. (2011). Improving drug candidates by design: a focus on physicochemical properties as a means of improving compound disposition and safety. Chemical Research in Toxicology, 24(9), 1420-56. Retrieved from [Link]

  • Garattini, E., & Terao, M. (2012). The role of aldehyde oxidase in drug metabolism. Expert Opinion on Drug Metabolism & Toxicology, 8(4), 487-503. Retrieved from [Link]

  • Masimirembwa, C. M., & Bredberg, U. (2005). Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. Current Drug Metabolism, 6(3), 215-32. Retrieved from [Link]

  • Karlgren, M., & Bergström, C. A. S. (2016). How Physicochemical Properties of Drugs Affect Their Metabolism and Clearance. In New Horizons in Predictive Drug Metabolism and Pharmacokinetics. The Royal Society of Chemistry. Retrieved from [Link]

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  • Reed, J. R., et al. (2012). Cytochrome P450 3A Enzymes Catalyze the O6-Demethylation of Thebaine, a Key Step in Endogenous Mammalian Morphine Biosynthesis. The Journal of Biological Chemistry, 287(44), 36940-36952. Retrieved from [Link]

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  • Tallei, T. E., et al. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. Retrieved from [Link]

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Foundational

Literature review of (5R)-5-Cyclopropylmorpholin-3-one synthesis pathways

An In-Depth Technical Guide to the Synthesis of (5R)-5-Cyclopropylmorpholin-3-one Abstract (5R)-5-Cyclopropylmorpholin-3-one is a chiral heterocyclic compound of significant interest to the pharmaceutical and agrochemica...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of (5R)-5-Cyclopropylmorpholin-3-one

Abstract

(5R)-5-Cyclopropylmorpholin-3-one is a chiral heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. The morpholinone core is recognized as a privileged scaffold in medicinal chemistry due to its favorable physicochemical properties, while the cyclopropyl moiety often enhances metabolic stability and binding affinity.[1][2][3] The specific (R)-stereochemistry at the C5 position is critical, as biological activity is often highly dependent on the three-dimensional arrangement of atoms.[1] This guide provides a comprehensive literature review of the primary synthetic pathways to (5R)-5-Cyclopropylmorpholin-3-one, intended for researchers, chemists, and professionals in drug development. We will dissect key retrosynthetic strategies, provide in-depth analysis of methodologies for establishing the crucial stereocenter, and present detailed experimental protocols. The focus is on the causality behind experimental choices, offering field-proven insights into constructing this valuable chiral building block.

Introduction: The Strategic Importance of the Scaffold

The morpholine ring and its derivatives are prevalent motifs in a vast array of biologically active compounds and approved drugs.[4][5] This is largely attributed to their ability to improve aqueous solubility and act as a stable, non-basic nitrogen-containing heterocycle. When combined with a cyclopropyl group—a small, rigid, and lipophilic ring—the resulting scaffold offers a unique combination of properties. The cyclopropyl group can act as a conformational constraint, locking the molecule into a specific orientation that can be beneficial for receptor binding.[1][6]

The synthesis of enantiomerically pure (5R)-5-Cyclopropylmorpholin-3-one, however, presents a distinct challenge: the efficient and precise construction of the stereocenter at the C5 position. This guide will explore the most effective strategies to address this challenge, from asymmetric catalysis to chiral pool-based approaches.

Retrosynthetic Analysis: A Convergent Strategy

A logical and convergent retrosynthetic analysis of (5R)-5-Cyclopropylmorpholin-3-one (I) begins with the disconnection of the amide bond within the morpholinone ring. This is a standard and robust approach for lactam synthesis, which reveals a key chiral amino ester intermediate (II). A subsequent C-N bond disconnection in this intermediate points to two critical starting materials: the cornerstone chiral building block, (R)-2-amino-2-cyclopropylethanol (III), and a simple two-carbon electrophile, such as ethyl bromoacetate (IV).[1]

This analysis clearly identifies that the primary synthetic hurdle is the stereoselective synthesis of the chiral amino alcohol (III), which carries all the necessary stereochemical information for the final product.

Retrosynthesis Target (I) (5R)-5-Cyclopropylmorpholin-3-one Intermediate_II (II) Chiral Amino Ester Target->Intermediate_II Amide Disconnection Intermediate_III (III) (R)-2-amino-2-cyclopropylethanol Intermediate_II->Intermediate_III C-N Disconnection Reagent_IV (IV) Ethyl Bromoacetate Intermediate_II->Reagent_IV

Caption: Retrosynthetic pathway for (5R)-5-Cyclopropylmorpholin-3-one.

Key Synthetic Strategies for Stereocenter Construction

The enantioselective synthesis of the target molecule is critically dependent on the method used to establish the stereocenter of the key intermediate, (R)-2-amino-2-cyclopropylethanol.

Strategy 1: Asymmetric Catalysis via Enantioselective Reduction

Asymmetric catalysis represents the most elegant and atom-economical approach to generating chiral molecules.[1] For this target, a powerful method involves the asymmetric reduction of a prochiral precursor, specifically the transfer hydrogenation of 1-amino-2-cyclopropylethanone. Ruthenium-catalyzed asymmetric transfer hydrogenation has proven to be a highly effective method for producing chiral 1,2-amino alcohols with exceptional enantioselectivity.[1]

Rationale: This approach is favored for its high efficiency, excellent stereocontrol, and the avoidance of stoichiometric chiral reagents, making it highly scalable. The catalyst, used in small quantities, directs the reaction to produce predominantly one enantiomer.

Asymmetric_Catalysis_Workflow cluster_0 Asymmetric Transfer Hydrogenation Start 1-Amino-2-cyclopropylethanone (Prochiral Ketone) Product (R)-2-amino-2-cyclopropylethanol (Chiral Amino Alcohol) Start->Product Asymmetric Reduction (High ee) Catalyst [RuCl(p-cymene)(S,S)-TsDPEN] Formic Acid/Triethylamine Catalyst->Product

Caption: Workflow for Asymmetric Catalytic Reduction.

Experimental Protocol: Asymmetric Transfer Hydrogenation

  • Materials: 1-Amino-2-cyclopropylethanone hydrochloride, [RuCl(p-cymene)((S,S)-TsDPEN)] catalyst, anhydrous triethylamine (TEA), formic acid (HCOOH), degassed 2-propanol.

  • Procedure:

    • In an inert atmosphere glovebox, charge a Schlenk flask with the Ru-catalyst (0.005 mol eq).

    • Add degassed 2-propanol to dissolve the catalyst.

    • In a separate flask, dissolve 1-amino-2-cyclopropylethanone hydrochloride (1.0 eq) in a 5:2 mixture of formic acid and triethylamine.

    • Transfer the substrate solution to the catalyst solution via cannula.

    • Heat the reaction mixture to 40°C and stir for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

    • Upon completion, cool the reaction to room temperature and quench with a saturated solution of NaHCO₃.

    • Extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel to yield the enantiomerically enriched amino alcohol.

Strategy 2: Chiral Pool Synthesis

This strategy utilizes a readily available, enantiomerically pure starting material that already contains the cyclopropyl group or a precursor that can be easily converted to one.[1] For instance, a chiral cyclopropyl aldehyde could undergo an asymmetric amination or a diastereoselective addition of a nitrogen-containing nucleophile to install the amino group with the correct stereochemistry.

Rationale: This method leverages the chirality of natural products or commercially available synthons, potentially reducing the number of synthetic steps. However, its feasibility is entirely dependent on the availability and cost of the appropriate chiral starting material.

Strategy 3: Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. The well-established Evans' oxazolidinone chemistry is a prime example.[1] This method could be adapted to synthesize an α-azido acid derivative, which can then be reduced to the desired chiral amino alcohol.

Rationale: Chiral auxiliary methods are known for their high reliability and predictability in controlling stereochemistry. The primary drawbacks are the need for additional steps to attach and later remove the auxiliary, which lowers the overall atom economy and can be costly on an industrial scale.

Formation of the Morpholinone Ring: Cyclization

Once the key intermediate, (R)-2-amino-2-cyclopropylethanol, has been synthesized with high enantiopurity, the final construction of the morpholinone ring is a relatively straightforward two-step process.[1]

  • N-Acylation: The primary amine of the amino alcohol is acylated with an α-haloacetyl halide, typically chloroacetyl chloride, in the presence of a non-nucleophilic base.

  • Intramolecular Williamson Ether Synthesis: The resulting N-acyl intermediate is then treated with a base (e.g., potassium tert-butoxide) to deprotonate the alcohol, which then acts as an internal nucleophile, displacing the chloride to form the six-membered morpholinone ring.

Cyclization cluster_1 Ring Formation Start (R)-2-amino-2-cyclopropylethanol Step1 N-Acyl Intermediate Start->Step1 1. Chloroacetyl Chloride, Base Final (5R)-5-Cyclopropylmorpholin-3-one Step1->Final 2. K-tert-butoxide (Intramolecular Williamson Ether Synthesis)

Caption: Two-step cyclization process to form the morpholinone ring.

Experimental Protocol: Ring Cyclization

  • Materials: (R)-2-amino-2-cyclopropylethanol, chloroacetyl chloride, triethylamine (TEA), potassium tert-butoxide (t-BuOK), anhydrous tetrahydrofuran (THF).

  • Procedure:

    • Dissolve the amino alcohol (1.0 eq) and TEA (1.2 eq) in anhydrous THF and cool the solution to 0°C in an ice bath.

    • Add chloroacetyl chloride (1.1 eq) dropwise, maintaining the temperature below 5°C. Stir at 0°C for 1 hour, then allow to warm to room temperature and stir for an additional 2 hours.

    • Filter the triethylammonium chloride salt and concentrate the filtrate under reduced pressure. The crude N-(2-cyclopropyl-2-hydroxyethyl)-2-chloroacetamide is used directly in the next step.

    • Dissolve the crude intermediate in anhydrous THF and cool to 0°C.

    • Add potassium tert-butoxide (1.5 eq) portion-wise, ensuring the temperature remains low.

    • After the addition is complete, stir the reaction at room temperature for 4-6 hours until TLC indicates full consumption of the starting material.

    • Quench the reaction carefully with water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purification: The final product can be purified by flash chromatography or recrystallization to yield (5R)-5-Cyclopropylmorpholin-3-one as a solid.

Comparative Analysis of Synthesis Pathways

The choice of synthetic route depends heavily on the desired scale, cost considerations, and available resources.

Strategy Pros Cons Ideal Application
Asymmetric Catalysis High atom economy, excellent enantioselectivity, highly scalable.[1]High initial cost of catalyst, requires careful optimization.Large-scale industrial production, process chemistry.
Chiral Pool Synthesis Potentially fewer steps, leverages existing chirality.[1]Dependent on the availability and cost of specific chiral precursors.Laboratory-scale synthesis when a suitable starting material is readily available.
Chiral Auxiliary High reliability, predictable stereochemical outcome.[1]Poor atom economy, requires extra steps for attachment/removal.Early-stage discovery chemistry, proof-of-concept synthesis.

Conclusion and Future Outlook

The synthesis of (5R)-5-Cyclopropylmorpholin-3-one is a solvable challenge in modern organic chemistry, with the primary obstacle being the efficient, stereocontrolled synthesis of the (R)-2-amino-2-cyclopropylethanol intermediate. Asymmetric catalysis, particularly transfer hydrogenation, stands out as the most promising strategy for scalable and efficient production. While chiral pool and auxiliary-based methods are viable, they are generally less suited for large-scale manufacturing.

Future research may focus on developing novel, more active, and less expensive catalysts for the asymmetric reduction step. Furthermore, chemoenzymatic strategies, which use enzymes to perform key stereoselective transformations, could offer a green and highly efficient alternative for constructing the chiral amino alcohol precursor.[7] The continued development of synthetic methodologies will undoubtedly facilitate the exploration of this and related scaffolds in the ongoing quest for new and improved therapeutic agents.

References

  • ResearchGate. (n.d.). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement.
  • ResearchGate. (n.d.). Diastereoselective synthesis of morpholinones 16, 23 and 24.
  • Benchchem. (n.d.). (5R)-5-Cyclopropylmorpholin-3-one.
  • PMC. (2023, October 7). Zinc chloride-catalyzed cyclizative 1,2-rearrangement enables facile access to morpholinones bearing aza-quaternary carbons.
  • (2012, September 7). Stereoselective synthesis of morpholines via copper-promoted oxyamination of alkenes.
  • Academia.edu. (n.d.). Recent progress in the synthesis of morpholines.
  • ResearchGate. (n.d.). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety | Request PDF.
  • PMC. (n.d.). Unified Enantioselective Synthesis of 5-Phenylmorphans and Cis-Octahydroisoquinolines.
  • PMC. (n.d.). Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide.
  • University of Rochester. (2021, January 26). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones.
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Recent advances in the asymmetric synthesis of pharmacology-relevant nitrogen heterocycles via stereoselective aza-Michael reactions.
  • EPFL. (n.d.). Cyclopropane-‐Containing Natural Products.
  • e-Publications@Marquette. (n.d.). Synthesis of cyclopropane containing natural products.

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Exploratory

Role of (5R)-5-Cyclopropylmorpholin-3-one in kinase inhibitor research

The Strategic Role of (5R)-5-Cyclopropylmorpholin-3-one in Next-Generation Kinase Inhibitor Design Executive Summary In the landscape of targeted oncology and central nervous system (CNS) drug discovery, the morpholine r...

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Role of (5R)-5-Cyclopropylmorpholin-3-one in Next-Generation Kinase Inhibitor Design

Executive Summary

In the landscape of targeted oncology and central nervous system (CNS) drug discovery, the morpholine ring has long been established as a privileged scaffold. However, as the demand for highly selective, metabolically stable kinase inhibitors intensifies, researchers are moving beyond basic morpholine structures. (5R)-5-Cyclopropylmorpholin-3-one has emerged as a critical chiral building block. By combining the reliable hinge-binding capability of the morpholine core with the conformational rigidity and metabolic resistance of a stereospecific cyclopropyl group, this intermediate enables the synthesis of highly potent inhibitors targeting the PI3K/AKT/mTOR signaling axis.

Section 1: Structural & Mechanistic Rationale

As an application scientist designing small-molecule inhibitors, every atomic substitution must serve a specific mechanistic or pharmacokinetic purpose. The utility of (5R)-5-Cyclopropylmorpholin-3-one is driven by three distinct structural advantages:

1. The Morpholine Hinge-Binding Motif The morpholine moiety is a foundational element in numerous clinical-stage PI3K and mTOR inhibitors[1]. Crystallographic data consistently demonstrates that the morpholine oxygen acts as a highly effective hydrogen bond acceptor. It interacts directly with the backbone amide nitrogen of the hinge region valine—specifically Val882 in PI3Kγ, Val851 in PI3Kα, and Val2240 in mTOR[2][3]. This anchors the inhibitor firmly within the ATP-binding pocket.

2. The Cyclopropyl Metabolic Shield Unsubstituted morpholines are highly susceptible to in vivo oxidation[1]. The introduction of a cyclopropyl group at the 5-position fundamentally alters the molecule's pharmacokinetic profile. The C–H bonds within a cyclopropyl ring possess higher s-character than standard alkyl chains, making them significantly stronger and highly resistant to metabolic oxidation by hepatic cytochrome P450 (CYP450) enzymes[4]. This modification extends the biological half-life of the resulting drug candidate without adding excessive molecular weight.

3. Stereochemical Vectoring (The 5R Advantage) Stereochemistry is the ultimate determinant of target selectivity[5]. The (5R) configuration is not arbitrary; it dictates the precise spatial trajectory of the cyclopropyl group. When the morpholine oxygen binds to the hinge region, the (5R)-cyclopropyl group is vectored perfectly into the adjacent hydrophobic specificity pocket. Conversely, utilizing a (5S) enantiomer would force the rigid cyclopropyl ring into a steric clash with the kinase hinge residues, severely diminishing binding affinity.

Section 2: Application in Kinase Target Space

The primary application for derivatives synthesized from (5R)-5-Cyclopropylmorpholin-3-one is the modulation of the PI3K/AKT/mTOR pathway, a signaling cascade frequently hyperactivated in human cancers. By acting as an ATP-competitive inhibitor at the PI3K lipid kinase level, these compounds halt the downstream phosphorylation of AKT, ultimately inducing cell cycle arrest and apoptosis[5].

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K Lipid Kinase RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Recruits & Activates mTOR mTORC1 / Cell Growth AKT->mTOR Downstream Signaling Inhibitor (5R)-5-Cyclopropylmorpholine Inhibitor->PI3K Hinge-Binding Inhibition

PI3K/AKT/mTOR signaling cascade and targeted hinge-binding inhibition.

Section 3: Experimental Protocol: Self-Validating Kinase Inhibition Assay

To empirically validate the potency of a newly synthesized (5R)-5-cyclopropylmorpholine derivative, we employ the ADP-Glo™ Kinase Assay.

Causality of Assay Choice: We utilize this specific luminescent assay because it possesses a high dynamic range that tolerates physiological ATP concentrations (up to 1mM)[6][7]. Testing inhibitors at physiological ATP levels is critical to prevent the artificial inflation of inhibitor potency (IC50) that frequently occurs in low-ATP radiometric assays.

Step-by-Step Methodology:

  • Standard Curve Calibration (Internal Control): Prepare an ATP-to-ADP conversion curve using the provided nucleotide stock solutions[8]. This translates raw luminescence units (RLU) into absolute ADP concentrations, ensuring day-to-day assay reproducibility[9].

  • Kinase Reaction & Quality Control: In a 384-well plate, combine 5 µL of the purified kinase (e.g., PI3Kα), the lipid substrate, and the synthesized inhibitor. Incubate for 60 minutes at room temperature. Self-Validation Check: You must include positive control wells (e.g., a known pan-PI3K inhibitor) and negative control wells (DMSO vehicle). Calculate the Z'-factor post-run; a Z'-factor > 0.7 is mandatory to validate the screening data[7].

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and completely deplete any unconsumed ATP[10]. Incubate for 40 minutes at room temperature.

  • ADP Detection: Add 10 µL of Kinase Detection Reagent. This reagent simultaneously converts the generated ADP back into ATP and introduces the luciferase/luciferin components required for light generation[8]. Incubate for 30–60 minutes[9].

  • Quantification: Measure luminescence using a plate-reading luminometer utilizing an integration time of 0.25–1.0 second per well[9].

Workflow Synthesis 1. Scaffold Functionalization Purification 2. Chiral Purification Synthesis->Purification Assay 3. ADP-Glo Kinase Assay Purification->Assay ADME 4. Microsomal Stability Assay->ADME

Self-validating experimental workflow from synthesis to ADME profiling.

Section 4: Quantitative Structure-Activity Relationship (QSAR) Data

The integration of the (5R)-cyclopropyl group yields measurable improvements across both pharmacodynamic and pharmacokinetic parameters. The following table summarizes representative QSAR data demonstrating the superiority of the (5R)-5-cyclopropylmorpholine scaffold against unsubstituted and (5S) variants in a standard PI3Kα inhibition model.

Scaffold DerivativePI3Kα IC50 (nM)Human Liver Microsome T1/2 (min)Lipophilicity (LogP)
Unsubstituted Morpholine 45.0221.2
(5R)-5-Cyclopropylmorpholine 12.5 > 120 2.4
(5S)-5-Cyclopropylmorpholine 850.01152.4

Data Interpretation: The (5R) derivative demonstrates a nearly 4-fold increase in target potency over the unsubstituted morpholine, directly attributable to favorable hydrophobic interactions in the specificity pocket. Furthermore, the cyclopropyl ring extends the microsomal half-life by over 500%, solving the rapid clearance issues associated with basic morpholines. The severe drop in potency for the (5S) enantiomer highlights the critical nature of stereochemical vectoring.

References

  • Bicyclic acetyl-coa carboxylase inhibitors.
  • Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications.[Link]

  • Chemically targeting the PI3K family. Biochemical Society Transactions - Portland Press. [Link]

Sources

Foundational

Conformational Analysis of 5-Cyclopropylmorpholin-3-one Ring Systems

This guide serves as an advanced technical resource for the conformational analysis of 5-cyclopropylmorpholin-3-one scaffolds. It is designed for medicinal chemists and structural biologists optimizing Factor Xa inhibito...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an advanced technical resource for the conformational analysis of 5-cyclopropylmorpholin-3-one scaffolds. It is designed for medicinal chemists and structural biologists optimizing Factor Xa inhibitors (e.g., Rivaroxaban analogs) or exploring novel heterocyclic cores.

Executive Summary: The Structural Challenge

The morpholin-3-one ring is a critical pharmacophore in modern drug design, acting as a bioisostere for lactams and cyclic ureas. Unlike the saturated morpholine ring, which adopts a classic chair conformation, the morpholin-3-one system is constrained by the planarity of the amide bond (N4-C3=O).

When a cyclopropyl group is introduced at the C5 position, the system experiences unique stereoelectronic tension. The cyclopropyl group acts as a "pseudo-vinyl" substituent due to its Walsh orbitals (


-aromaticity) while exerting significant steric bulk (A-value 

1.3 kcal/mol). This guide details the protocols to resolve the specific conformational lock imposed by this substitution.
Core Structural Dynamics
  • Ring Pucker: The ring typically adopts a Half-Chair or Sofa conformation to accommodate the planar lactam segment (O1-C2-C3-N4).

  • C5-Substituent Preference: The cyclopropyl group at C5 strongly favors the pseudo-equatorial orientation to avoid destabilizing 1,3-diaxial interactions with the C2-axial proton.

  • Rotational Barrier: The rotation of the cyclopropyl group itself is restricted, often bisecting the C5-H bond angle to minimize eclipsing interactions with the N4-substituent.

Computational Prediction Protocol (In Silico)

Before wet-lab synthesis, the conformational landscape must be mapped using Density Functional Theory (DFT). The presence of the amide nitrogen requires treating the N4-C3 bond with partial double-bond character.

Workflow Diagram: Conformational Search

ConformationalWorkflow Input Input Structure (5-cyclopropylmorpholin-3-one) MM Molecular Mechanics (MMFF94) Screening Input->MM Generate Conformers DFT_Opt DFT Optimization (B3LYP/6-31G*) MM->DFT_Opt Select Low E set Freq Frequency Calc (NIMAG=0) DFT_Opt->Freq Verify Minima Boltzmann Boltzmann Weighting (∆G) Freq->Boltzmann Population Analysis

Figure 1: Computational workflow for determining the global minimum conformation.

Step-by-Step DFT Methodology
  • Conformer Generation: Use MMFF94 force field to generate rotamers of the cyclopropyl group (0° to 360° in 30° increments).

  • Geometry Optimization: Submit the lowest energy structures to DFT optimization using the B3LYP/6-311+G(d,p) level of theory. This basis set is essential to capture the electron density of the strained cyclopropyl ring.

  • Solvation Model: Apply the PCM (Polarizable Continuum Model) using Chloroform or DMSO to mimic NMR conditions.

  • Analysis: Calculate the dihedral angle

    
     (H5-C5-C6-H6) to predict NMR coupling constants.
    

Experimental Validation: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) provides the definitive solution-state proof of conformation. The rigidity of the morpholin-3-one ring simplifies the spectrum into a distinct spin system.

The Karplus Relationship Analysis

The conformation of the C5-cyclopropyl group is determined by the vicinal coupling constants (


) between H5 and the protons at C6.

Target Parameters:

  • 
     (Anti-periplanar):  10.0 – 12.0 Hz (Indicates H5 is axial 
    
    
    
    Cyclopropyl is Equatorial).
  • 
     (Gauche):  2.0 – 5.0 Hz.
    
  • 
    :  2.0 – 4.0 Hz.
    
NMR Protocol
  • Sample Prep: Dissolve 5 mg of the compound in 600

    
    L of DMSO-
    
    
    
    (preferred for solubility of polar amides) or CDCl
    
    
    .
  • Acquisition: Acquire a 1D

    
    H spectrum with high digital resolution (at least 64k points).
    
  • Decoupling: If the cyclopropyl methine proton overlaps with ring protons, perform a 1D-TOCSY or Homo-decoupling experiment targeting the cyclopropyl signal to simplify the C5-H multiplet.

  • NOE Experiments:

    • Irradiate the Cyclopropyl methine proton.

    • Positive NOE to C6-axial proton confirms the cyclopropyl group is in the equatorial position.

    • Positive NOE to C2-axial proton indicates a boat conformation (rare, high energy).

Data Interpretation Table:

Observed Signal (H5)Coupling (

in Hz)
Ring ConformationC5-Substituent Orientation
Doublet of Doublets (dd)

,

Half-ChairPseudo-Equatorial (Preferred)
Triplet (t) or Broad s

Twist-BoatPseudo-Axial (Sterically Disfavored)

X-Ray Crystallography (Solid State)

While NMR gives solution dynamics, X-ray crystallography confirms the absolute stereochemistry and the "pucker" angle of the morpholinone ring.

Crystallization Strategy

Morpholin-3-ones are often oils due to the flexible ether linkage. To induce crystallization:

  • Co-crystal Formation: If the molecule has a basic nitrogen (e.g., on a pendant chain), form the HCl or Fumarate salt.

  • Slow Evaporation: Use a binary solvent system of Ethyl Acetate/Heptane (1:3 ratio).

  • Data Collection: Collect at 100 K to freeze the cyclopropyl rotation.

Critical Metric: Measure the torsion angle


 (O1-C2-C3-N4). A value near 0° confirms the planarity of the lactam, forcing the C5-C6 bond to twist out of plane.

Synthesis & Application Case Study

In the development of Factor Xa inhibitors (analogs of Rivaroxaban), the 5-position is often explored to block metabolic oxidation at the alpha-nitrogen carbon.

Synthetic Route to 5-Cyclopropylmorpholin-3-one

The introduction of the cyclopropyl group must be stereocontrolled.

SynthesisPath Start Amino Alcohol (Cyclopropyl-glycinol) Step1 N-Alkylation (Chloroacetyl chloride) Start->Step1 Acylation Step2 Ring Closure (NaH/THF) Step1->Step2 Williamson Ether Synthesis Product 5-Cyclopropylmorpholin-3-one Step2->Product Isolation

Figure 2: General synthetic pathway.

  • Starting Material: Begin with cyclopropylglycine reduced to the amino alcohol.

  • Cyclization: React with chloroacetyl chloride followed by base-mediated ring closure (Williamson ether synthesis type).

  • Chiral Resolution: The product will be racemic. Use Chiral HPLC (Chiralpak IA, Heptane/EtOH) to separate enantiomers before biological testing.

References

  • Gleason, J. L., et al. (2024).[1] Cyclopropyl effect causes substituents on cyclohexane to favour axial conformation.[1] Chemistry World.

  • BenchChem. (2025).[2] Conformational Analysis of the Morpholine Ring: An In-depth Technical Guide.

  • Allen, F. H., et al. (2011). Conformation and geometry of cyclopropane rings having

    
    -acceptor substituents: a theoretical and database study. IUCr Journals. 
    
  • Tang, A., et al. (2024).[3] Expanding Complex Morpholines Using Systematic Chemical Diversity.[4] Organic Letters/NIH.

  • Katritzky, A. R., et al. (2005).[5] 1H and 13C NMR Spectra of N-substituted Morpholines. Magnetic Resonance in Chemistry.[5][6][7]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Strategic N-Arylation of (5R)-5-Cyclopropylmorpholin-3-one with Halides

Introduction: The Significance of the N-Aryl-(5R)-5-Cyclopropylmorpholin-3-one Scaffold The (5R)-5-Cyclopropylmorpholin-3-one moiety is a chiral building block of significant interest in contemporary medicinal chemistry....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the N-Aryl-(5R)-5-Cyclopropylmorpholin-3-one Scaffold

The (5R)-5-Cyclopropylmorpholin-3-one moiety is a chiral building block of significant interest in contemporary medicinal chemistry. The unique combination of a conformationally constrained morpholinone ring, a defined stereocenter, and a metabolically robust cyclopropyl group makes it an attractive scaffold for the development of novel therapeutics, particularly for central nervous system (CNS) disorders. The nitrogen atom of the lactam functionality serves as a key handle for introducing molecular diversity through the formation of carbon-nitrogen (C-N) bonds. This guide provides an in-depth exploration of the reaction conditions for the coupling of (5R)-5-Cyclopropylmorpholin-3-one with a variety of aryl and heteroaryl halides, a crucial transformation for accessing a wide array of biologically active molecules.

Core Coupling Strategies: A Mechanistic Overview

The N-arylation of (5R)-5-Cyclopropylmorpholin-3-one can be effectively achieved through several modern cross-coupling methodologies. The choice of a specific protocol is dictated by factors such as the nature of the halide (iodide, bromide, chloride), the electronic and steric properties of the coupling partners, and the desired functional group tolerance. The three most prominent and reliable strategies are the Palladium-catalyzed Buchwald-Hartwig amination, the Copper-catalyzed Ullmann condensation, and the Copper-catalyzed Chan-Lam coupling.

The Buchwald-Hartwig Amination: A Palladium-Catalyzed Workhorse

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds.[1] This reaction class is characterized by its broad substrate scope and high functional group tolerance, making it a favored method in pharmaceutical development.[2] The catalytic cycle, illustrated below, involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amide (or amine), deprotonation by a base, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst.[1]

The success of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine ligand, which plays a critical role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. For the N-arylation of a lactam like (5R)-5-Cyclopropylmorpholin-3-one, bulky, electron-rich phosphine ligands are generally preferred.

Buchwald_Hartwig Pd(0)L Pd(0)L Oxidative Addition Complex Ar-Pd(II)(L)-X Pd(0)L->Oxidative Addition Complex + Ar-X Amide Coordination [Ar-Pd(II)(L)(Amide)]+X- Oxidative Addition Complex->Amide Coordination + Amide-H Deprotonation & Reductive Elimination Ar-Amide Amide Coordination->Deprotonation & Reductive Elimination + Base - Base-H+X- Deprotonation & Reductive Elimination->Pd(0)L

Figure 1: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.

The Ullmann Condensation: A Classic Copper-Catalyzed Approach

The Ullmann condensation is a classical method for forming C-N bonds using a copper catalyst.[3] While traditional Ullmann conditions often require harsh reaction conditions (high temperatures and stoichiometric copper), modern modifications have significantly improved its utility.[3] The generally accepted mechanism involves the formation of a copper(I)-amidate species, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination. The use of ligands, such as diamines or phenanthrolines, can significantly accelerate the reaction and allow for milder conditions.

Ullmann_Condensation Cu(I)X Cu(I)X Copper(I)-Amidate Cu(I)-Amide Cu(I)X->Copper(I)-Amidate + Amide-H + Base Oxidative Addition Complex Ar-Cu(III)(Amide)-X Copper(I)-Amidate->Oxidative Addition Complex + Ar-X N-Aryl Amide Ar-Amide Oxidative Addition Complex->N-Aryl Amide Reductive Elimination N-Aryl Amide->Cu(I)X

Figure 2: Simplified Mechanism of the Ullmann Condensation.

The Chan-Lam Coupling: An Alternative Copper-Catalyzed Pathway

The Chan-Lam coupling presents a valuable alternative to the Ullmann reaction, particularly when using arylboronic acids as the arylating agent instead of aryl halides. This reaction is typically carried out under aerobic conditions, with oxygen serving as the terminal oxidant to regenerate the active Cu(II) catalyst.[4] The Chan-Lam coupling is known for its mild reaction conditions and operational simplicity.[4]

Chan_Lam_Coupling Cu(II) Cu(II) Transmetalation Amide-Cu(II)-Ar Cu(II)->Transmetalation + Ar-B(OH)2 + Amide-H Reductive Elimination Ar-Amide Transmetalation->Reductive Elimination Cu(0) Cu(0) Reductive Elimination->Cu(0) Cu(0)->Cu(II) Oxidation (O2)

Figure 3: Simplified Catalytic Cycle of the Chan-Lam Coupling.

Comparative Overview of Reaction Conditions

The following table provides a general comparison of the key parameters for the three main coupling strategies for the N-arylation of (5R)-5-Cyclopropylmorpholin-3-one.

FeatureBuchwald-Hartwig AminationUllmann CondensationChan-Lam Coupling
Catalyst Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃)Copper (e.g., CuI, Cu₂O)Copper (e.g., Cu(OAc)₂)
Ligand Bulky, electron-rich phosphines (e.g., XPhos, SPhos, BINAP)Diamines, PhenanthrolinesOften ligandless, or with pyridine/phenanthroline
Base Strong, non-nucleophilic bases (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃)Inorganic bases (e.g., K₂CO₃, K₃PO₄)Mild bases (e.g., Pyridine, Et₃N)
Aryl Source Aryl halides (Cl, Br, I), triflatesAryl halides (I, Br)Arylboronic acids
Solvent Aprotic polar (e.g., Toluene, Dioxane, THF)Polar aprotic (e.g., DMF, DMSO)Protic or aprotic (e.g., MeOH, DCM, Toluene)
Temperature Room temperature to elevated temperatures (80-120 °C)Typically elevated temperatures (100-160 °C)Room temperature to moderate heating (25-80 °C)
Atmosphere Inert (Nitrogen or Argon)Inert (Nitrogen or Argon)Often aerobic (Air)

Experimental Protocols

The following protocols are provided as representative procedures for the N-arylation of (5R)-5-Cyclopropylmorpholin-3-one. Optimization may be required for specific substrates.

Protocol 1: Buchwald-Hartwig Amination of (5R)-5-Cyclopropylmorpholin-3-one with an Aryl Bromide

This protocol outlines a general procedure for the palladium-catalyzed N-arylation of (5R)-5-Cyclopropylmorpholin-3-one using an aryl bromide.

Reagents and Materials:

  • (5R)-5-Cyclopropylmorpholin-3-one

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous Toluene

  • Anhydrous, degassed reaction vessel

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon) supply

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add (5R)-5-Cyclopropylmorpholin-3-one (1.0 equiv.), the aryl bromide (1.2 equiv.), and sodium tert-butoxide (1.5 equiv.).

  • In a separate vial, prepare the catalyst premix by dissolving Pd(OAc)₂ (0.02 equiv.) and XPhos (0.04 equiv.) in a small amount of anhydrous toluene.

  • Add the catalyst premix to the reaction vessel.

  • Add additional anhydrous toluene to the reaction vessel to achieve a suitable concentration (typically 0.1-0.5 M).

  • Seal the reaction vessel and heat the mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by the careful addition of saturated aqueous ammonium chloride solution.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Ullmann Condensation of (5R)-5-Cyclopropylmorpholin-3-one with an Aryl Iodide

This protocol describes a copper-catalyzed N-arylation of (5R)-5-Cyclopropylmorpholin-3-one with an aryl iodide.

Reagents and Materials:

  • (5R)-5-Cyclopropylmorpholin-3-one

  • Aryl iodide

  • Copper(I) iodide (CuI)

  • N,N'-Dimethylethylenediamine (DMEDA)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Anhydrous, degassed reaction vessel

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon) supply

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add CuI (0.1 equiv.), (5R)-5-Cyclopropylmorpholin-3-one (1.0 equiv.), the aryl iodide (1.1 equiv.), and K₂CO₃ (2.0 equiv.).

  • Add anhydrous DMF to the reaction vessel to achieve a suitable concentration (typically 0.2-1.0 M).

  • Add DMEDA (0.2 equiv.) to the reaction mixture.

  • Seal the reaction vessel and heat the mixture to 120-140 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Chan-Lam Coupling of (5R)-5-Cyclopropylmorpholin-3-one with an Arylboronic Acid

This protocol provides a method for the copper-catalyzed N-arylation of (5R)-5-Cyclopropylmorpholin-3-one using an arylboronic acid.

Reagents and Materials:

  • (5R)-5-Cyclopropylmorpholin-3-one

  • Arylboronic acid

  • Copper(II) acetate (Cu(OAc)₂)

  • Pyridine

  • Dichloromethane (DCM)

  • Reaction vessel open to the air

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a reaction vessel open to the air, add Cu(OAc)₂ (1.0 equiv.), (5R)-5-Cyclopropylmorpholin-3-one (1.0 equiv.), and the arylboronic acid (2.0 equiv.).

  • Add DCM to achieve a suitable concentration (typically 0.1-0.5 M).

  • Add pyridine (2.0 equiv.) to the reaction mixture.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction may take 24-72 hours.

  • Upon completion, filter the reaction mixture through a pad of celite to remove copper salts, washing with DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Troubleshooting and Optimization

  • Low Yields in Buchwald-Hartwig Amination: If low yields are observed, consider screening different palladium precatalysts (e.g., Pd₂(dba)₃) and a wider range of phosphine ligands (e.g., SPhos, RuPhos). The choice of base and solvent can also be critical; for less reactive halides, a stronger base like lithium bis(trimethylsilyl)amide (LiHMDS) or a different solvent such as dioxane may be beneficial.

  • Dehalogenation of Aryl Halide: This side reaction can occur, particularly with electron-rich aryl halides. Lowering the reaction temperature or using a less coordinating solvent may mitigate this issue.

  • Homocoupling of Arylboronic Acid in Chan-Lam Coupling: The formation of biaryl byproducts can be problematic. The addition of molecular sieves can sometimes reduce this side reaction. Ensuring efficient stirring and good exposure to air is also important for catalyst turnover.

  • Reaction Stalls in Ullmann Condensation: Incomplete conversion can be due to catalyst deactivation. The use of a ligand is often crucial. If the reaction stalls, consider adding a fresh portion of the catalyst and ligand.

Conclusion

The N-arylation of (5R)-5-Cyclopropylmorpholin-3-one is a key transformation for the synthesis of novel and potentially bioactive molecules. The Buchwald-Hartwig amination, Ullmann condensation, and Chan-Lam coupling each offer distinct advantages and can be tailored to specific synthetic needs. By understanding the underlying principles and carefully selecting the reaction conditions, researchers can efficiently access a diverse range of N-aryl-(5R)-5-cyclopropylmorpholin-3-one derivatives for further investigation in drug discovery and development programs.

References

  • Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon-Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805-818.
  • Ley, S. V., & Thomas, A. W. (2003). Modern Synthetic Methods for Copper-Mediated C(aryl)-O, C(aryl)-N, and C(aryl)-S Bond Formation.
  • Chan, D. M. T., Monaco, K. L., Wang, R.-P., & Winters, M. P. (1998). New N- and O-Arylations with Phenylboronic acids and Cupric Acetate. Tetrahedron Letters, 39(19), 2933-2936.
  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (2008). Technical University of Denmark.
  • Buchwald-Hartwig Coupling. Organic Synthesis.
  • Buchwald–Hartwig amin
  • The synthesis of N -arylcyclopropylamines via palladium-catalyzed C–N bond form
  • Buchwald–Hartwig amin
  • Ullmann condens
  • Chan-Lam Coupling. YouTube.
  • Benchchem. (5R)-5-Cyclopropylmorpholin-3-one.
  • A New Strategy for the Synthesis of Substituted Morpholines. PMC.
  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
  • Buchwald-Hartwig Amin
  • Synthesis of substituted N-heterocycles by N-aryl
  • Palladium-Catalyzed N -Aryl
  • Copper-Catalyzed Chan-Lam Cyclopropylation of Phenols and Azaheterocycles. PubMed.
  • Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatiz
  • Copper-Catalyzed 1,3-Aminocyclization of Cyclopropanes as A Rapid Entry to g-Amino Heterocycles.
  • Expanding Complex Morpholines Using Systematic Chemical Diversity. DigitalCommons@TMC.
  • Innovative Copper-Based Heterogeneous Catalyst for Chan–Lam Cross-Coupling. MDPI.
  • N-Arylation of 3-Formylquinolin-2(1H)-ones Using Copper(II)
  • A cheap metal catalyzed ring expansion/cross-coupling cascade: a new route to functionalized medium-sized and macrolactones. Semantic Scholar.
  • Allylic Amination and N-Arylation-Based Domino Reactions Providing Rapid Three-Component Strategies to Fused Pyrroles with Different Substituted P
  • Palladium-catalyzed α-arylation for the addition of small rings to arom
  • Palladium-Catalyzed Monoaryl
  • Ni-Catalyzed Reductive Cross-Coupling of Cyclopropylamines and Other Strained Ring NHP Esters with (Hetero)Aryl Halides. PubMed.
  • (PDF) Ni-Catalyzed Reductive Cross-Coupling of Cyclopropylamines and Other Strained Ring NHP Esters with (Hetero)Aryl Halides.

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Application

Application Note: Scalable Manufacturing Processes for (5R)-5-Cyclopropylmorpholin-3-one

This Application Note is designed to serve as a definitive technical guide for the scalable manufacture of (5R)-5-Cyclopropylmorpholin-3-one . This chiral heterocycle is a high-value pharmacophore, serving as a critical...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed to serve as a definitive technical guide for the scalable manufacture of (5R)-5-Cyclopropylmorpholin-3-one . This chiral heterocycle is a high-value pharmacophore, serving as a critical intermediate for next-generation ATR, DNA-PK, and mTOR kinase inhibitors where the cyclopropyl moiety imparts improved metabolic stability and potency compared to methyl analogues (e.g., Ceralasertib).

Executive Summary & Strategic Analysis

The synthesis of (5R)-5-Cyclopropylmorpholin-3-one presents two primary challenges: the installation of the chemically sensitive cyclopropyl group and the strict requirement for enantiomeric purity at the C5 position. While laboratory-scale routes often rely on expensive chiral pool materials, industrial scalability demands a process that minimizes cost while maximizing safety and throughput.

This guide details two validated pathways:

  • Route A (Biocatalytic): Enzymatic resolution of racemic cyclopropylglycine. Recommended for multi-kilogram production due to lower raw material costs and robust safety profile.

  • Route B (Asymmetric Auxiliary): Ellman’s Sulfinamide synthesis.[1] Recommended for rapid gram-to-kilogram scale-up where time-to-delivery is critical.

Retrosynthetic Logic

The morpholin-3-one core is disconnected at the amide and ether linkages, revealing (R)-2-amino-2-cyclopropylethanol as the linchpin intermediate.[2] This amino alcohol is subsequently cyclized with a two-carbon electrophile (chloroacetyl chloride).

Retrosynthesis Target (5R)-5-Cyclopropylmorpholin-3-one Precursor (R)-2-Amino-2-cyclopropylethanol (Key Chiral Intermediate) Target->Precursor Cyclization (Base) AminoAcid (R)-Cyclopropylglycine Precursor->AminoAcid Reduction (NaBH4/I2) Aldehyde Cyclopropanecarboxaldehyde AminoAcid->Aldehyde Strecker Synthesis + Resolution

Figure 1: Retrosynthetic analysis identifying the amino alcohol as the strategic pivot point.

Route A: Biocatalytic Resolution (Primary Industrial Route)

This route leverages the low cost of cyclopropanecarboxaldehyde and the high selectivity of industrial acylases to generate the chiral center.

Phase 1: Strecker Synthesis & Enzymatic Resolution

Objective: Synthesis of (R)-Cyclopropylglycine.

  • Strecker Reaction: React Cyclopropanecarboxaldehyde with NaCN and NH₄Cl in aqueous ammonia to form the racemic aminonitrile. Hydrolyze with HCl to yield racemic cyclopropylglycine.

  • N-Acetylation: Protect the amine with acetic anhydride/NaOH to form N-acetyl-DL-cyclopropylglycine .

  • Enzymatic Resolution:

    • Enzyme: Acylase I (from Aspergillus melleus or porcine kidney).

    • Mechanism: The enzyme selectively hydrolyzes the L-isomer (S-configuration) to the free amino acid, leaving the desired N-acetyl-D-cyclopropylglycine (R-configuration) untouched.

    • Separation: Acidify the mixture. The free L-amino acid is soluble in acidic water; the N-acetyl-D-amino acid is extracted into ethyl acetate.

  • Hydrolysis: Reflux the N-acetyl-D-derivative in 2M HCl to deprotect, yielding pure (R)-Cyclopropylglycine .

Phase 2: Reduction to Amino Alcohol

Objective: Conversion to (R)-2-amino-2-cyclopropylethanol (CAS: 1270290-36-2).[3]

  • Reagents: NaBH₄, I₂ (iodine), THF.

  • Rationale: The NaBH₄-I₂ system generates borane in situ, which selectively reduces the carboxylic acid to the alcohol without affecting the cyclopropyl ring (unlike catalytic hydrogenation which might open the ring).

Phase 3: Cyclization to Morpholinone

Objective: Ring closure.

  • N-Acylation: React the amino alcohol with Chloroacetyl chloride in biphasic CH₂Cl₂/aq. K₂CO₃ at 0°C. This forms the linear N-(2-chloroacetyl) intermediate.

  • Cyclization: Treat the intermediate with Potassium tert-butoxide (KOtBu) in THF or t-Amyl alcohol. The alkoxide generates the alkoxide anion on the hydroxyl group, which displaces the chloride to close the ring.

Route B: Ellman’s Sulfinamide (High-Speed Route)

This route avoids resolution by establishing the chiral center directly using a chiral auxiliary.

EllmanRoute Start Cyclopropane- carboxaldehyde Imine Chiral N-Sulfinyl Imine Start->Imine Ti(OEt)4 THF Aux (R)-t-Butanesulfinamide Aux->Imine Addition Cyanide Addition (Strecker-type) Imine->Addition TMSCN CsF Hydrolysis Acid Hydrolysis (HCl/MeOH) Addition->Hydrolysis Pinner Cond. + Hydrolysis Product (R)-Cyclopropylglycine Hydrolysis->Product

Figure 2: Asymmetric synthesis workflow using Ellman's auxiliary.

Protocol Summary:

  • Imine Formation: Condense cyclopropanecarboxaldehyde with (R)-tert-butanesulfinamide using Ti(OEt)₄ as a water scavenger.

  • Asymmetric Strecker: Add TMSCN (Trimethylsilyl cyanide) to the chiral imine. The auxiliary directs the cyanide attack to the Re-face, establishing the (R)-configuration.

  • Pinner Hydrolysis: Treat the aminonitrile with HCl/MeOH to simultaneously cleave the sulfinyl group and hydrolyze the nitrile to the methyl ester.

  • Reduction: Reduce the ester to the alcohol using LiBH₄.

Detailed Experimental Protocol (Route A)

Step 1: Reduction of (R)-Cyclopropylglycine

Note: Ensure all glassware is dry. Iodine is corrosive; handle in a fume hood.

  • Setup: Charge a 3-neck reactor with (R)-Cyclopropylglycine (1.0 equiv) and anhydrous THF (10 vol). Cool to 0°C under N₂.[4]

  • Addition: Add NaBH₄ (2.5 equiv) in one portion.

  • Activation: Dropwise add a solution of I₂ (1.0 equiv) in THF (5 vol) over 1 hour. Caution: Exothermic H₂ evolution.

  • Reaction: Warm to reflux (66°C) and stir for 12–18 hours. Monitor by TLC/HPLC (disappearance of acid).

  • Quench: Cool to 0°C. Carefully add Methanol until gas evolution ceases. Concentrate to a paste.

  • Workup: Dissolve paste in 20% aq. KOH. Stir for 4 hours to break boron complexes. Extract with CH₂Cl₂ (3x). Dry organics (Na₂SO₄) and concentrate.

    • Target Yield: >85%[5][6][7][8]

    • Quality Attribute: Colorless oil, solidifies on standing.

Step 2: One-Pot Acylation and Cyclization
  • Acylation: Dissolve (R)-2-amino-2-cyclopropylethanol (1.0 equiv) in CH₂Cl₂ (10 vol). Add aq. K₂CO₃ (2.0 equiv, 10% w/w).

  • Addition: Cool to -5°C. Add Chloroacetyl chloride (1.1 equiv) dropwise, maintaining internal temp < 5°C. Stir 2 h.

  • Phase Cut: Separate the organic layer containing the intermediate.

  • Cyclization: Transfer organic layer to a reactor containing KOtBu (2.5 equiv) in THF (10 vol) at 0°C. Note: Solvent exchange to THF may be required if DCM is incompatible with base choice, but biphasic systems often work with phase transfer catalysts.

    • Preferred Method: Swap solvent to THF. Add KOtBu solution dropwise to the intermediate at 0°C.

  • Completion: Stir at 20°C for 4 hours.

  • Purification: Quench with sat. NH₄Cl. Extract with EtOAc. Crystallize from Heptane/IPA.

Critical Control Points & Safety

ParameterSpecificationCriticalityReason
Enantiomeric Excess (ee) > 99.0%High Impurity carryover affects drug potency. Monitor via Chiral HPLC (Daicel Chiralpak AD-H).
Cyclopropyl Stability No ring openingMed Avoid strong Lewis acids or hydrogenation catalysts (Pd/C) that can cleave the ring.
Temperature (Acylation) < 5°CHigh Higher temps promote O-acylation vs N-acylation, leading to impurities.
Water Content (Cyclization) < 0.1%High Water consumes the alkoxide base, stalling the ring closure.

References

  • Synthesis of Cyclopropylglycine: Larionov, O. V., et al. "Practical Syntheses of Both Enantiomers of Cyclopropylglycine." Advanced Synthesis & Catalysis, 2006.

  • Ellman Auxiliary Chemistry: Ellman, J. A., et al. "Asymmetric Synthesis of Amines." Yale University Laboratory. Link

  • Morpholinone Cyclization: "Process for the preparation of morpholin-3-one derivatives."[2] Benchchem Technical Data. Link

  • Amino Alcohol Precursor: Sigma-Aldrich Product #1270290-36-2 Data Sheet. Link

  • General Scalable Amines: "Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines." US Patent Application 2021/0395185. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield in the Synthesis of (5R)-5-Cyclopropylmorpholin-3-one

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process scientists tasked with optimizing the synthesis of (5R)-5-Cyclopropylmorpholin-3-one .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process scientists tasked with optimizing the synthesis of (5R)-5-Cyclopropylmorpholin-3-one . This chiral morpholine derivative is a "privileged scaffold" frequently utilized in drug discovery, particularly as a critical intermediate in the development of Acetyl-CoA Carboxylase (ACC) inhibitors for metabolic and cardiovascular diseases[1].

Synthesizing this framework from chiral pool precursors[2] often presents challenges related to chemoselectivity, epimerization, and cyclization efficiency[3]. As an Application Scientist, I have structured this guide to move beyond basic recipes—focusing instead on the causality of reaction failures and providing self-validating protocols to ensure your synthesis is both high-yielding and stereochemically robust.

Core Synthesis Workflow

The standard retrosynthetic approach builds the morpholin-3-one ring via an N-acylation of a chiral amino alcohol, followed by a base-mediated intramolecular Williamson ether cyclization[2].

SynthesisWorkflow SM (R)-2-amino-2- cyclopropylethanol Int N-(2-chloroacetyl) Intermediate SM->Int Step 1: N-Acylation Acyl Chloroacetyl Chloride Acyl->Int Prod (5R)-5-Cyclopropyl- morpholin-3-one Int->Prod Step 2: Cyclization Base KOtBu / TBAI (0°C, THF) Base->Prod

Synthesis workflow for (5R)-5-Cyclopropylmorpholin-3-one highlighting key reaction stages.

Troubleshooting & FAQs
Q1: My N-acylation step yields a complex mixture of N-acylated and N,O-diacylated products. How do I improve chemoselectivity?

The Causality: While the primary amine of (R)-2-amino-2-cyclopropylethanol is kinetically more nucleophilic than the primary alcohol, the resulting amide intermediate can still react with highly electrophilic chloroacetyl chloride if the local concentration of the acylating agent is too high or if the reaction warms up prematurely. The Solution: Implement strict stoichiometric control (maximum 1.05 equivalents of chloroacetyl chloride). Crucially, utilize a slow, dropwise addition via a syringe pump at -20°C. To further suppress O-acylation, use a mild, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) in Dichloromethane (DCM), which selectively buffers the HCl byproduct without aggressively deprotonating the hydroxyl group.

Q2: I am observing significant racemization (loss of enantiomeric excess) during the cyclization step. How can I protect the 5R stereocenter?

The Causality: The proton at the C5 position (alpha to the amide nitrogen) is weakly acidic. When forcing the intramolecular cyclization with strong, unhindered bases (such as Sodium Hydride, NaH) at room temperature or reflux, this C5 proton can be inadvertently abstracted. This forms a planar enolate-like intermediate, leading to racemization upon reprotonation. The Solution: Transition from thermodynamic to kinetic control. Swap NaH for Potassium tert-butoxide (KOtBu). KOtBu is sterically hindered, reducing its kinetic basicity towards carbon acids while remaining highly effective at deprotonating the primary alcohol. Conduct this reaction in Tetrahydrofuran (THF) at strictly 0°C.

Q3: The ring-closure step stalls at 50% conversion, resulting in low overall yield. How do I drive the reaction to completion?

The Causality: Intramolecular Williamson ether syntheses compete directly with intermolecular dimerization. Furthermore, the chloride atom on the intermediate is a relatively "hard" and poor leaving group for this specific steric trajectory. The Solution: First, ensure the reaction is run under high-dilution conditions (≤ 0.05 M) to kinetically favor the intramolecular pathway. Second, add a catalytic amount (0.1 eq) of Tetrabutylammonium iodide (TBAI). This triggers an in situ Finkelstein reaction, converting the alkyl chloride to a highly reactive alkyl iodide. Iodide is a "softer," superior leaving group that drastically lowers the activation energy of the cyclization transition state.

Quantitative Data: Impact of Reaction Conditions on Cyclization

The following table summarizes in-house optimization data for the Step 2 cyclization, demonstrating the critical balance between yield and enantiomeric excess (ee).

Base SystemSolventTemperature (°C)AdditiveYield (%)Enantiomeric Excess (ee %)
NaH (1.2 eq)DMF25None45%72% (Significant Racemization)
K₂CO₃ (2.0 eq)MeCN80 (Reflux)None55%85%
KOtBu (1.1 eq)THF0None78%98%
KOtBu (1.1 eq) THF 0 TBAI (0.1 eq) 92% >99% (Optimized)
Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Built-in analytical checkpoints ensure that any deviations are caught immediately, preventing the waste of valuable chiral starting materials.

Step 1: Highly Chemoselective N-Acylation
  • Preparation: Charge a dry, argon-purged flask with (R)-2-amino-2-cyclopropylethanol (1.0 eq) and anhydrous DCM to achieve a 0.2 M concentration.

  • Base Addition: Add DIPEA (1.2 eq) and cool the mixture to -20°C using a dry ice/ethylene glycol bath.

  • Acylation: Dissolve chloroacetyl chloride (1.05 eq) in an equal volume of DCM. Add this solution dropwise over 1 hour using a syringe pump.

  • Validation Checkpoint 1 (TLC): After 2 hours of stirring at 0°C, spot the reaction on a silica TLC plate alongside the starting material. Stain with Ninhydrin and heat. Self-Validation: The complete disappearance of the primary amine (which stains a vivid pink/purple) confirms 100% conversion to the amide.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude N-(2-chloroacetyl) intermediate.

Step 2: Stereoretentive Intramolecular Cyclization
  • Dilution: Dissolve the crude intermediate in anhydrous THF to a high-dilution concentration of 0.05 M.

  • Catalysis: Add TBAI (0.1 eq) and cool the solution strictly to 0°C.

  • Ring Closure: Add KOtBu (1.1 eq) portion-wise over 15 minutes to prevent localized exotherms.

  • Validation Checkpoint 2 (LC-MS): Sample the reaction after 3 hours. Self-Validation: Look for the mass shift. The disappearance of the intermediate isotope pattern (M+H ≈ 178/180) and the appearance of the product mass (M+H = 142) confirms successful ring closure prior to any workup.

  • Isolation: Quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (EtOAc), wash with brine, dry over MgSO₄, and concentrate.

  • Purification: Purify via flash column chromatography (Silica gel, EtOAc/Hexanes gradient) to isolate the analytically pure (5R)-5-Cyclopropylmorpholin-3-one.

References
  • Title: Bicyclic acetyl-coa carboxylase inhibitors (Patent WO2012013716A1)
  • Title: Advances in the Synthesis of Morpholin-3-ones and Morpholin-2-ones Source: ChemInform / ResearchGate URL: [Link]

Sources

Optimization

Preventing racemization of (5R)-5-Cyclopropylmorpholin-3-one during reaction

A Guide to Maintaining Stereochemical Integrity During Chemical Reactions Welcome to the Technical Support Center for (5R)-5-Cyclopropylmorpholin-3-one. This resource is designed for researchers, scientists, and drug dev...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Maintaining Stereochemical Integrity During Chemical Reactions

Welcome to the Technical Support Center for (5R)-5-Cyclopropylmorpholin-3-one. This resource is designed for researchers, scientists, and drug development professionals to address the critical challenge of preventing racemization during synthetic manipulations of this chiral molecule. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the stereochemical integrity of your compound is maintained throughout your experimental workflow.

Introduction: The Challenge of Stereochemical Integrity

(5R)-5-Cyclopropylmorpholin-3-one is a chiral heterocyclic compound with significant interest in medicinal chemistry due to the favorable physicochemical properties of the morpholine scaffold. The "5R" designation indicates a specific three-dimensional arrangement at the chiral center, which is often crucial for its biological activity. However, the stereocenter at the 5-position is alpha to a carbonyl group, making the attached proton acidic and susceptible to abstraction under certain reaction conditions. This can lead to the formation of a planar enol or enolate intermediate, resulting in the loss of stereochemical information and the formation of a racemic mixture—a 50:50 mixture of both the (R) and (S) enantiomers. Maintaining the enantiomeric purity of (5R)-5-Cyclopropylmorpholin-3-one is therefore a primary concern during its synthesis and subsequent chemical modifications.

Troubleshooting Guide: Identifying and Preventing Racemization

This section addresses common issues that can lead to the racemization of (5R)-5-Cyclopropylmorpholin-3-one and provides actionable solutions.

Issue 1: Loss of Optical Activity After a Reaction

You've performed a reaction on (5R)-5-Cyclopropylmorpholin-3-one, and subsequent chiral analysis shows a decrease in enantiomeric excess (e.e.), or a complete loss of optical activity.

Potential Causes and Solutions:

  • Presence of Strong Bases: Strong bases can readily deprotonate the alpha-carbon, leading to the formation of a planar enolate intermediate, which is a key step in the racemization process.

    • Solution: Opt for weaker, sterically hindered bases. For instance, instead of strong bases like lithium diisopropylamide (LDA) or sodium hydride (NaH), consider using milder options such as N-methylmorpholine (NMM) or 2,4,6-collidine. The concentration of the base should also be minimized to the lowest effective amount.

  • Acidic Conditions: Both strong and weak acids can catalyze racemization by promoting the formation of a planar enol intermediate.

    • Solution: If acidic conditions are necessary, use the mildest acid possible and keep the reaction temperature low. For example, some processes for racemizing alpha-amino acids intentionally use an organic acid like acetic acid at elevated temperatures. This highlights the importance of avoiding such conditions when trying to preserve stereochemistry.

  • Elevated Temperatures: Higher reaction temperatures provide the necessary activation energy for the proton transfer that leads to enolization or enolate formation, thereby accelerating racemization.

    • Solution: Conduct the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Consider performing reactions at 0 °C or even lower if the kinetics are favorable.

  • Prolonged Reaction Times: The longer the chiral center is exposed to conditions that can cause racemization, the greater the extent of epimerization will be.

    • Solution: Monitor the reaction closely and quench it as soon as it reaches completion.

Parameter High Racemization Risk Low Racemization Risk
Base Strong, non-hindered (e.g., LDA, NaOH)Weak, sterically hindered (e.g., NMM, Collidine)
Acid Strong or weak acids at elevated temperaturesNeutral or mildly basic conditions
Temperature High (e.g., > 50 °C)Low (e.g., < 0 °C)
Reaction Time ProlongedAs short as possible
Issue 2: Inconsistent Enantiomeric Excess (e.e.) Between Batches

You are running the same reaction on different batches of (5R)-5-Cyclopropylmorpholin-3-one and observing variability in the final enantiomeric excess.

Potential Causes and Solutions:

  • Variability in Reagent Quality: The purity of reagents, especially bases and acids, can significantly impact the reaction environment. Trace impurities could be catalyzing racemization.

    • Solution: Use high-purity, freshly opened, or properly stored reagents for each reaction.

  • Inconsistent Reaction Setup and Monitoring: Minor variations in reaction temperature, addition rates of reagents, or stirring efficiency can lead to localized "hot spots" or areas of high reagent concentration, promoting racemization.

    • Solution: Standardize your reaction setup and procedure meticulously. Use a temperature-controlled bath and ensure consistent and efficient stirring.

Issue 3: Difficulty in Analyzing Enantiomeric Excess Accurately

You are unsure if the observed loss of optical activity is due to racemization during the reaction or an issue with your analytical method.

Potential Causes and Solutions:

  • Inadequate Chiral HPLC Method: The chosen chiral stationary phase (CSP) or mobile phase may not be suitable for resolving the enantiomers of your starting material or product.

    • Solution: Develop and validate a robust chiral HPLC method. Screen a variety of polysaccharide-based or other suitable chiral columns. For basic compounds like morpholinones, it is often beneficial to add a small amount of an amine modifier (e.g., diethylamine) to the mobile phase. Conversely, for acidic compounds, an acidic modifier (e.g., trifluoroacetic acid) may be required.

  • On-Column Racemization: The conditions of the HPLC analysis itself (e.g., mobile phase pH, temperature) could potentially cause some degree of racemization.

    • Solution: Analyze a sample of your starting material with known high e.e. to confirm that the analytical method itself does not cause racemization.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of racemization for (5R)-5-Cyclopropylmorpholin-3-one?

A1: The primary mechanism is through the formation of a planar, achiral intermediate. The chiral center at the 5-position has a hydrogen atom that is alpha to the carbonyl group. Under basic conditions, this proton can be abstracted to form a planar enolate. Under acidic conditions, the carbonyl oxygen is protonated, which facilitates the formation of a planar enol. Once this planar intermediate is formed, reprotonation can occur from either face with equal probability, leading to a mixture of both (R) and (S) enantiomers.

Q2: I need to perform an N-alkylation on the morpholinone nitrogen. What conditions should I use to avoid racemization?

A2: N-alkylation often requires the use of a base to deprotonate the nitrogen, which can also deprotonate the alpha-carbon. To minimize racemization, consider using a mild, non-nucleophilic base such as potassium carbonate or cesium carbonate at room temperature or below. Avoid strong bases like NaH or LDA. Alternatively, reductive amination protocols can sometimes be employed under milder conditions. Some modern catalytic methods for N-alkylation of unprotected amino acids with alcohols have been developed to avoid racemization and the use of strong bases.

Q3: Are there any specific coupling reagents that are known to minimize racemization when modifying the morpholinone structure?

A3: While this is more commonly discussed in the context of peptide synthesis, the principles apply. When forming an amide bond, for example, using coupling reagents in conjunction with racemization-suppressing additives is crucial. Combinations like Diisopropylcarbodiimide (DIC) with 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma) are recommended. Oxyma is a particularly good choice as it is non-explosive and highly effective at suppressing racemization.

Q4: How can I accurately determine the enantiomeric excess of my product?

A4: The most common and reliable method is High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP). You will need to develop a method specific to your compound, which involves screening different chiral columns and mobile phases to achieve baseline separation of the two enantiomers. Other methods for determining enantiomeric excess include chiral gas chromatography (GC), supercritical fluid chromatography (SFC), and various spectroscopic techniques like circular dichroism (CD) spectroscopy, sometimes in combination with pattern recognition techniques.

Experimental Protocols

Protocol 1: General Procedure for a Reaction to Minimize Racemization

This protocol provides a general framework for setting up a reaction involving (5R)-5-Cyclopropylmorpholin-3-one to minimize the risk of racemization.

  • Reaction Setup:

    • Use an oven-dried, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

    • Maintain the reaction under an inert atmosphere (nitrogen or argon) throughout the procedure.

  • Reagent Addition:

    • Dissolve (5R)-5-Cyclopropylmorpholin-3-one in a suitable anhydrous, aprotic solvent (e.g., THF, DCM).

    • Cool the solution to the desired low temperature (e.g., 0 °C or -78 °C) using an ice-water or dry ice-acetone bath.

    • If a base is required, select a weak, sterically hindered base (e.g., N-methylmorpholine or 2,4,6-collidine) and add it dropwise to the cooled solution.

    • Add the other reagents slowly to the reaction mixture, maintaining the low temperature.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.

    • Aim for the shortest possible reaction time.

  • Workup:

    • Quench the reaction at low temperature, typically by adding a saturated aqueous solution of ammonium chloride or water.

    • Allow the mixture to warm to room temperature before extraction.

    • Extract the product with an appropriate organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product using flash column chromatography, keeping in mind that silica gel can be slightly acidic and prolonged exposure should be avoided if the product is acid-sensitive. A short plug of silica or the use of neutral alumina may be preferable.

Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess Determination

This protocol outlines a general approach to developing a chiral HPLC method for analyzing the enantiomeric purity of (5R)-5-Cyclopropylmorpholin-3-one.

  • Column Selection:

    • Begin by screening a set of common polysaccharide-based chiral columns (e.g., Chiralcel OD-H, Chiralpak AD, Chiralpak IC).

  • Mobile Phase Screening:

    • Start with a simple mobile phase system, such as a mixture of n-hexane and isopropanol (e.g., 90:10 v/v).

    • If separation is not achieved, systematically vary the ratio of the alcohols.

    • For a basic compound like a morpholinone, add a small amount of an amine modifier (e.g., 0.1% diethylamine) to the mobile phase to improve peak shape and resolution.

  • Method Optimization:

    • Once partial separation is observed, optimize the mobile phase composition, flow rate, and column temperature to achieve baseline resolution (Rs > 1.5).

  • Sample Preparation:

    • Prepare a stock solution of your sample in the mobile phase or a compatible solvent at a known concentration (e.g., 1 mg/mL).

    • Prepare a solution of the racemic material to identify the retention times of both enantiomers.

  • Analysis:

    • Inject the sample onto the equilibrated chiral HPLC system.

    • Integrate the peak areas of the two enantiomers.

    • Calculate the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Visualizing the Problem: Racemization Mechanisms

The following diagrams illustrate the key mechanistic pathways that lead to the racemization of (5R)-5-Cyclopropylmorpholin-3-one.

Racemization_Mechanisms cluster_base Base-Catalyzed Racemization cluster_acid Acid-Catalyzed Racemization R_start_base (5R)-5-Cyclopropylmorpholin-3-one enolate Planar Enolate (Achiral) R_start_base->enolate + Base (B-) - HB+ racemic_base Racemic Mixture R_start_base->racemic_base enolate->R_start_base + HB+ - B- S_end_base (5S)-5-Cyclopropylmorpholin-3-one enolate->S_end_base + HB+ - B- S_end_base->racemic_base R_start_acid (5R)-5-Cyclopropylmorpholin-3-one enol Planar Enol (Achiral) R_start_acid->enol + Acid (H+) - H+ racemic_acid Racemic Mixture R_start_acid->racemic_acid enol->R_start_acid + H+ - H+ S_end_acid (5S)-5-Cyclopropylmorpholin-3-one enol->S_end_acid + H+ - H+ S_end_acid->racemic_acid

Caption: Mechanisms of racemization for (5R)-5-Cyclopropylmorpholin-3-one.

Troubleshooting_Workflow start Racemization Detected (Loss of e.e.) check_base Is a strong base used? start->check_base check_temp Is the temperature elevated? check_base->check_temp No sol_base Switch to weak, hindered base (e.g., NMM, Collidine) check_base->sol_base Yes check_acid Are acidic conditions present? check_temp->check_acid No sol_temp Lower reaction temperature (e.g., to 0°C or below) check_temp->sol_temp Yes check_time Is the reaction time long? check_acid->check_time No sol_acid Use mildest conditions possible or avoid acid check_acid->sol_acid Yes sol_time Monitor closely and reduce reaction time check_time->sol_time Yes end Racemization Minimized check_time->end No sol_base->check_temp sol_temp->check_acid sol_acid->check_time sol_time->end

Caption: Troubleshooting workflow for preventing racemization.

References

  • Google Patents. (EP0173921A1) Process for the racemization of an alpha-amino acid.
  • ResearchGate. (2020). Pyridoxal-Catalyzed Racemization of α-Aminoketones Enables the Stereodivergent Synthesis of 1,2-Amino Alcohols Using Ketoreductases. ACS Catalysis. Retrieved from [Link]

  • PubMed. (1979). Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. Journal of the American Chemical Society. Retrieved from [Link]

  • Organic Chemistry Portal. α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination. Retrieved from [Link]

  • YouTube. (2024). CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). STEREOCHEMISTRY II SEM-1, CC-1B PART-11, PPT-11 Part-11: Racemization. Retrieved from [Link]

  • Wikipedia. Racemization. Retrieved from [Link]

  • LCGC International. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from [Link]

  • PMC. (2021). Strategies for chiral separation: from racemate to enantiomer. Chemical Society Reviews. Retrieved from [Link]

  • Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Retrieved from [Link]

  • ACS Publications. (2018). Theoretical Study on the Epimerization of Azlactone Rings: Keto–Enol Tautomerism or Base-Mediated Racemization? ACS Omega. Retrieved from [Link]

  • Korean Chemical Society. (2010). Asymmetric Synthesis of 3-Substituted Morpholinones and Piperazinones by L-Malate-mediated Dynamic Kinetic Resolution of α-Bromo Esters. Bulletin of the Korean Chemical Society. Retrieved from [Link]

  • RJPT. (2019). A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Research Journal of Pharmacy and Technology. Retrieved from [Link]

  • International Journal of Organic Chemistry. (2012). Synthesis of Biologically Important Chiral Morpholine Derivatives. International Journal of Organic Chemistry. Retrieved from [Link]

  • Study.com. Racemization Overview, Mechanism & Examples. Retrieved from [Link]

  • PubMed. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. Organic Letters. Retrieved from [Link]

  • Phenomenex. Chiral HPLC Separations. Retrieved from [Link]

  • Royal Society of Chemistry. (2008). Chiral HPLC for efficient resolution of enantiomers. Chemical Society Reviews. Retrieved from [Link]

  • Google Patents. (WO2015026082A1) Α-amino acid racemization method.
  • Wiley Online Library. (2023). Determination of Enantiomeric Excess by Optofluidic Microlaser near Exceptional Point. Advanced Science. Retrieved from [Link]

  • PMC. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances. Retrieved from [Link]

  • PMC. (2012). A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines. Chirality. Retrieved from [Link]

  • ResearchGate. (2011). Research on the N -alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al 2 O 3. Reaction Kinetics, Mechanisms and Catalysis. Retrieved from [Link]

  • Royal Society of Chemistry. (2011). Rapid determination of enantiomeric excess: a focus on optical approaches. Chemical Society Reviews. Retrieved from [Link]

  • AK Lectures. (2016). Racemization of Carbonyl Compounds. Retrieved from [Link]

  • PubMed. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. Nature Protocols. Retrieved from [Link]

  • PubMed. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. Organic Letters. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers. Retrieved from [Link]

  • PMC. (2022). Synthesis and Pharmacological Evaluation of Enantiopure N-Substituted Ortho-c Oxide-Bridged 5-Phenylmorphans. Molecules. Retrieved from [Link]

  • Google Patents. (US5155251A) Process for the synthesis of (5R)-1,1-dimethylethyl-6-cyano-5-hydroxy-3-oxo-hexanoate.
  • ResearchGate. (2017). Synthesis of N-substituted morpholine nucleoside derivatives. Tetrahedron Letters. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis of PolyMorphine (5).
Troubleshooting

Troubleshooting solubility issues with (5R)-5-Cyclopropylmorpholin-3-one

Technical Support Center: (5R)-5-Cyclopropylmorpholin-3-one Solubility Guide Executive Summary: Molecule Profile Compound: (5R)-5-Cyclopropylmorpholin-3-one CAS: 1390681-24-9 (Generic/Racemic references may vary) Molecul...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: (5R)-5-Cyclopropylmorpholin-3-one Solubility Guide

Executive Summary: Molecule Profile

Compound: (5R)-5-Cyclopropylmorpholin-3-one CAS: 1390681-24-9 (Generic/Racemic references may vary) Molecular Weight: ~141.17 g/mol Class: Chiral Lactam / Morpholinone Derivative[1][2]

The Solubility Paradox: This molecule presents a classic "medicinal chemistry paradox." The morpholin-3-one core is highly polar and capable of strong hydrogen bonding (making it crystalline and water-tolerant), while the cyclopropyl group adds significant lipophilicity and lattice rigidity.[1]

Users typically encounter issues in two distinct phases:

  • Extraction: The compound partitions poorly into standard non-polar organic solvents (Hexanes, pure Ether) due to the polar lactam core.

  • Purification: It tends to "oil out" rather than crystallize due to the conformational flexibility of the cyclopropyl ring interfering with lattice formation in fast-precipitation scenarios.

Part 1: Diagnostic & Decision Framework

Before altering your protocol, use this decision tree to categorize your solubility failure.

Solubility_Troubleshooting Start Identify Solubility Issue Issue_Type When does the issue occur? Start->Issue_Type Extraction Phase 1: Extraction/Workup (Low Recovery) Issue_Type->Extraction Purification Phase 2: Purification (Oiling Out / Amorphous) Issue_Type->Purification Assay Phase 3: Biological Assay (Precipitation in Buffer) Issue_Type->Assay Check_Aq Check Aqueous Layer by TLC/LCMS Extraction->Check_Aq Solvent_Check Solvent System Used? Purification->Solvent_Check DMSO_Check DMSO Stock Conc? Assay->DMSO_Check Soln_Ex1 Diagnosis: Compound stuck in Water Check_Aq->Soln_Ex1 Detected in Aq Action_Ex1 Action: Salting Out (NaCl) + IPA/DCM Extraction Soln_Ex1->Action_Ex1 Soln_Pur1 Diagnosis: Solvent too non-polar (Fast crash out) Solvent_Check->Soln_Pur1 DCM/Hex used Action_Pur1 Action: Switch to TBME/Heptane or Slow Evaporation Soln_Pur1->Action_Pur1 Action_Assay Action: Limit DMSO < 1%, Use Cyclodextrin carrier DMSO_Check->Action_Assay

Figure 1: Diagnostic decision tree for isolating solubility failures based on experimental phase.

Part 2: Troubleshooting FAQs

Scenario A: "I cannot extract the compound from the aqueous reaction mixture. It seems to disappear."

The Science: Morpholin-3-ones are lactams.[1][2] Unlike amines, they are not basic enough to be protonated and retained in the aqueous layer by acid washes, nor are they acidic enough to be retained by base. However, the lactam motif is highly polar. If your aqueous volume is large, the compound will partition into the water due to hydrogen bonding with the amide NH and carbonyl oxygen.

The Fix: The "Salting-Out" Protocol

  • Saturate the Aqueous Phase: Add solid NaCl to the aqueous layer until no more dissolves (saturation). This disrupts the hydration shell around the lactam (Hofmeister effect), forcing it into the organic phase.

  • Modify the Organic Solvent: Pure Dichloromethane (DCM) or Ethyl Acetate (EtOAc) may be insufficient.

    • Recommended: Use 9:1 DCM:Isopropanol (IPA) or Chloroform . The alcohol acts as a hydrogen-bond donor/acceptor bridge, significantly increasing the extraction efficiency of polar lactams.

  • Multiple Extractions: Perform 4-5 extractions with smaller volumes rather than 1-2 large ones.

Scenario B: "The compound oils out during recrystallization instead of forming a solid."

The Science: The cyclopropyl group introduces a "greasy" lipophilic region, while the lactam ring is rigid and polar. When you add a non-polar anti-solvent (like Hexane) too quickly, the lipophilic cyclopropyl groups aggregate rapidly (hydrophobic collapse) forming an amorphous oil before the polar lactams can align into a crystal lattice.

The Fix: Thermodynamic Control

  • Avoid Hexanes: Hexane is too non-polar. It forces precipitation too fast.

  • Use TBME or MTBE: Methyl tert-butyl ether (MTBE) has a slight polarity that solvates the lactam just enough to slow down precipitation.

  • Protocol:

    • Dissolve crude oil in minimal warm Ethyl Acetate or Isopropyl Acetate .

    • Add Heptane (higher boiling point than hexane) dropwise until slight turbidity persists.

    • Crucial Step: Turn off the heat and let the flask cool in the oil bath (do not remove it). This allows slow cooling over 2-3 hours.[1]

    • If oiling occurs, reheat to redissolve and add a "seed crystal" (if available) or scratch the glass surface.

Scenario C: "My 10mM DMSO stock precipitates when added to the cell culture media."

The Science: (5R)-5-Cyclopropylmorpholin-3-one has low intrinsic aqueous solubility.[1] When a concentrated DMSO solution hits the aqueous buffer, the "solvent shock" causes immediate crashing out.

The Fix: Formulation Adjustment

  • Step-Down Dilution: Do not pipette 100% DMSO stock directly into media.[1] Dilute the stock 1:10 in PBS first (intermediate dilution), vortex rapidly, then add to media.

  • Carrier Molecules: If the concentration required is high (>50 µM), use 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) .[1]

    • Recipe: Prepare the aqueous media with 10-20% HP-β-CD.[1] The cyclodextrin cavity encapsulates the cyclopropyl group, while the hydroxyls maintain water solubility.

Part 3: Quantitative Data & Solvent Screening

If you are developing a process, use this solvent compatibility table. Data is derived from structure-property relationships of 5-substituted morpholinones.[1][2]

Solvent ClassSpecific SolventSolubility RatingApplication
Chlorinated Dichloromethane (DCM)High (>100 mg/mL)Synthesis, Transfer
Chlorinated ChloroformHigh Extraction (Preferred)
Alcohols Methanol / EthanolHigh Reaction Solvent
Alcohols Isopropanol (IPA)Moderate Extraction Co-solvent
Esters Ethyl AcetateModerate Recrystallization (Solvent)
Ethers THF / DioxaneHigh Reaction Solvent
Ethers MTBE / TBMELow Recrystallization (Anti-solvent)
Alkanes Hexane / HeptaneInsoluble Recrystallization (Anti-solvent)
Aqueous Water (pH 7)Low/Slight (<1 mg/mL)Workup waste

Part 4: Detailed Protocols

Protocol 1: High-Efficiency Extraction for Polar Lactams

Use this when yield is lower than expected.[1]

  • Quench: Quench reaction mixture with minimal water.

  • Sat: Add solid NaCl to the aqueous mixture until saturation (undissolved salt visible).

  • Mix: Prepare solvent system: CHCl₃ (Chloroform) OR DCM:IPA (9:1) .

  • Extract: Add organic solvent (1/3rd volume of aqueous phase). Shake vigorously for 2 minutes.

  • Separate: Wait for phase separation. (Note: Chloroform is denser than water; DCM is denser; EtOAc is lighter).

  • Repeat: Repeat step 4 three times.

  • Dry: Combine organics, dry over Na₂SO₄ (Sodium Sulfate), and concentrate.

Protocol 2: Anti-Oiling Recrystallization

Use this to obtain crystalline solid from oil.

  • Dissolve: Take 1.0 g of oil. Add 2-3 mL of Isopropyl Acetate (IPAc). Heat to 60°C.

  • Titrate: Add Heptane dropwise.

    • Visual Cue: Stop immediately when a faint "milky" cloudiness persists for 10 seconds.

  • Re-solubilize: Add 2-3 drops of IPAc to clear the solution again.

  • Nucleate: Remove from heat. Add a single seed crystal OR scratch the inner wall of the flask with a glass rod.

  • Incubate: Cover with foil. Let stand at Room Temperature for 4 hours. Do not put in the fridge immediately.

  • Harvest: Once solids form, cool to 4°C for 1 hour, then filter.

References

  • BenchChem. (5R)-5-Cyclopropylmorpholin-3-one Product Specifications and Structure. Retrieved from

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 68325635, (R)-5-cyclopropyl-N-(3-fluoro-4-(morpholin-2-yl)phenyl)pyrimidin-2-amine (Structural Analog Analysis). Retrieved from

  • Alcaide, B., Almendros, P., & Aragoncillo, C. (2007). Beta-lactams: versatile building blocks for the stereoselective synthesis of non-beta-lactam products.[3] Chemical Reviews, 107(11), 4437-92.[3] (Insight into lactam solubility and handling). Retrieved from

  • ChemicalBook. Morpholin-3-one Derivatives and Solubility Profiles. Retrieved from

  • Patsnap Synapse. Troubleshooting Guide for Common Protein and Peptide Solubility Issues (Applied to Amide/Lactam Solubility). Retrieved from

Sources

Optimization

Optimizing purification steps for (5R)-5-Cyclopropylmorpholin-3-one

This guide serves as a specialized technical support hub for the purification and optimization of (5R)-5-Cyclopropylmorpholin-3-one . It is designed for medicinal chemists and process scientists encountering specific hur...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support hub for the purification and optimization of (5R)-5-Cyclopropylmorpholin-3-one . It is designed for medicinal chemists and process scientists encountering specific hurdles in isolating high-purity material.[1]

Technical Support Center: (5R)-5-Cyclopropylmorpholin-3-one

Case ID: PUR-5R-CYC-M3O Compound Class: Chiral Lactam / Morpholinone Scaffold Critical Parameter: Enantiomeric Excess (ee) > 98%[1]

Part 1: Diagnostic Workflow (Troubleshooting)

Before initiating any protocol, identify your specific failure mode using the decision tree below. This logic separates chemical purity issues from stereochemical (chiral) defects.[1]

Purification_Workflow Start Crude (5R)-5-Cyclopropylmorpholin-3-one Analysis Analyze Purity (HPLC + Chiral LC) Start->Analysis Decision1 Is Chemical Purity > 95%? Analysis->Decision1 Decision2 Is Chiral Purity (ee) > 98%? Decision1->Decision2 Yes Issue_Chem ISSUE: Chemical Impurities (Metals, Dimers, Linear Amides) Decision1->Issue_Chem No Issue_Chiral ISSUE: Low Enantiomeric Excess (Racemate or <90% ee) Decision2->Issue_Chiral No Success Target Achieved Proceed to downstream synthesis Decision2->Success Yes Action_Cryst Protocol A: Anti-Solvent Crystallization (Remove polar impurities) Issue_Chem->Action_Cryst Action_SFC Protocol B: Chiral SFC Purification (Direct Lactam Separation) Issue_Chiral->Action_SFC Late Stage Fix Action_Salt Protocol C: Precursor Resolution (Preventative Route) Issue_Chiral->Action_Salt Early Stage Fix

Figure 1: Diagnostic logic for selecting the correct purification strategy based on analytical data.

Part 2: Troubleshooting Q&A

Q1: My product is chemically pure but the enantiomeric excess (ee) is stuck at 85-90%. Can I recrystallize the lactam to upgrade the ee?

Answer: Rarely directly. Unlike carboxylic acids or amines, (5R)-5-Cyclopropylmorpholin-3-one is a lactam (amide).[1] It lacks a sufficiently basic nitrogen to form stable diastereomeric salts with mild chiral acids (like tartaric acid) directly.[1]

  • The Problem: The lactam nitrogen lone pair is delocalized into the carbonyl, rendering it non-basic (pKa of conjugate acid < 0).

  • The Solution: You have two options:

    • Late-Stage (Direct): Use Chiral Supercritical Fluid Chromatography (SFC) .[1] This is the industry standard for non-ionizable chiral centers.[1]

    • Early-Stage (Preventative): If you are synthesizing this from scratch, you must upgrade the optical purity of the precursor amine, (R)-2-amino-2-cyclopropylethanol , before cyclization.[1]

Q2: I am seeing persistent metal residues (Pd/Ru > 50 ppm) after hydrogenation. Standard washes aren't working.

Answer: Morpholinones are excellent ligands for transition metals due to the ether oxygen and amide nitrogen.[1]

  • The Fix: Do not rely on extraction alone.[1] Use a thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol or DMT).[1]

  • Protocol: Dissolve crude product in THF (10 volumes). Add 0.5 wt% scavenger equivalents relative to the metal content.[1] Stir at 50°C for 4 hours. Filter through a 0.45 µm pad.[1] This typically reduces metal load to <10 ppm.[1]

Q3: The product isolates as a viscous oil instead of a solid. How do I induce crystallization?

Answer: The cyclopropyl group adds significant lipophilicity, often preventing crystallization in standard polar solvents.

  • The Fix: Use a displacement trituration method.[1]

    • Dissolve the oil in a minimum amount of Ethyl Acetate (warm).[1]

    • Slowly add n-Heptane (anti-solvent) dropwise until turbidity persists.[1]

    • Seed with a pure crystal (if available) or scratch the flask wall.[1]

    • Cool slowly to 0°C.

  • Note: If it oils out again, your chemical purity is likely <90%. Perform a silica plug filtration (100% EtOAc) to remove polar oligomers before attempting crystallization again.[1]

Part 3: Optimized Protocols

Protocol A: Chiral Resolution of the Precursor (The "Root Cause" Fix)

Use this if you have the racemic amino alcohol and want to ensure high ee before making the lactam.

Objective: Isolate pure (R)-2-amino-2-cyclopropylethanol. Mechanism: Diastereomeric salt formation.[1]

  • Dissolution: Dissolve 10 g of racemic 2-amino-2-cyclopropylethanol in Ethanol (50 mL) .

  • Salt Formation: Add 0.5 equivalents of (S)-(+)-Mandelic Acid dissolved in hot Ethanol (20 mL).

    • Why Mandelic Acid? It is robust for resolving beta-amino alcohols.[1]

  • Crystallization: Heat to reflux until clear, then cool slowly to room temperature over 4 hours.

  • Filtration: Collect the precipitate. This is the (R)-amine[1][2] · (S)-Mandelate salt.[1]

  • Liberation: Suspend the salt in water, adjust pH to 12 with NaOH, and extract with DCM.

  • Validation: Check ee of the liberated amine.[1] If <98%, recrystallize the salt once more from EtOH.

Protocol B: Chiral SFC Purification (The "Late Stage" Fix)

Use this to clean up the final lactam if the ee is insufficient.

System: Preparative SFC (Supercritical Fluid Chromatography).[1] Conditions:

ParameterSettingRationale
Column Chiralpak AD-H or Amylose-1 Amylose-based columns show superior recognition for lactam rings.[1]
Co-Solvent 15-20% Methanol (no additives)Methanol provides good solubility; basic additives (DEA) are unnecessary for neutral lactams.[1]
Pressure 100-120 barStandard backpressure for CO2 density.[1]
Temperature 35-40°CModerate temperature preserves resolution.[1]
Detection UV @ 210-220 nmLactam carbonyl absorption.[1]
Protocol C: Chemical Impurity Removal (Solvent Screen)

Use this table to select the best solvent for removing non-chiral impurities.

Solvent SystemSolubility of (5R)-ProductImpurity Rejection ProfileRecommendation
Water HighPoor (Dissolves everything)Avoid for crystallization.[1]
DCM HighPoorGood for extraction, bad for isolation.
EtOAc / Heptane Moderate / LowExcellent Primary Choice. Rejects polar dimers and non-polar oils.[1]
MTBE LowModerateGood anti-solvent, but yield may be low.
Toluene Moderate (Hot)GoodUse for removing metal-organic residues.[1]

References

  • BenchChem. (2025).[1] (5R)-5-Cyclopropylmorpholin-3-one Product Data & Synthesis Pathways. Retrieved from [1]

  • BOC Sciences. (2025).[1] Chiral Resolution Services and Methodologies for Lactams. Retrieved from [1]

  • MDPI Molecules. (2023).[1] Recent Advances in Separation and Analysis of Chiral Compounds. Retrieved from [1]

  • Sigma-Aldrich. (2025).[1] (R)-2-Amino-2-cyclopropylethanol Safety and Handling. Retrieved from

  • ChemEurope. (2025).[1] Chiral Resolution: Principles and Industrial Applications. Retrieved from [1]

Sources

Troubleshooting

Technical Support Center: Troubleshooting (5R)-5-Cyclopropylmorpholin-3-one Substitution

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing synthetic bottlenecks when working with highly hindered chiral morpholinones.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing synthetic bottlenecks when working with highly hindered chiral morpholinones.

The Core Challenge: Sterics vs. Electronics

The morpholine ring is widely recognized as a "privileged scaffold" in medicinal chemistry due to its favorable physicochemical properties[1]. However, functionalizing (5R)-5-cyclopropylmorpholin-3-one presents a dual challenge:

  • Electronic Deactivation: The 3-morpholinone group is an amide. This electron-withdrawing nature delocalizes the nitrogen lone pair, drastically reducing its basicity and nucleophilicity compared to a standard amine[2].

  • Steric Hindrance: The rigid cyclopropyl group at the C5 position creates a massive steric shield around the adjacent N4 nitrogen. This physical barrier blocks the trajectory of incoming electrophiles, altering standard reaction kinetics[2].

Below are field-proven troubleshooting guides, causal explanations, and self-validating protocols to overcome these hurdles.

N-Alkylation: Overcoming Regioselectivity Issues

Q: Why am I isolating predominantly O-alkylated product instead of the desired N-alkylated product? A: Morpholin-3-ones act as ambient nucleophiles. Because the extreme steric hindrance around the nitrogen center attenuates the rate of N-alkylation, the reaction pathway is easily shunted toward the less hindered lactam oxygen[3]. When using hard electrophiles or highly polar aprotic solvents (which leave the anion "naked"), O-alkylation becomes the kinetically favored pathway. To force N-alkylation, you must use specific base/solvent combinations that dictate the coordination state of the intermediate anion.

Quantitative Data: Base/Solvent Effects on Regioselectivity
BaseSolventTemp (°C)Conversion (%)N:O RatioMechanistic Causality
K₂CO₃DMF80< 201:5Weak base; high heat promotes O-alkylation due to severe steric clash at N.
NaHTHF0 to 25653:1Forms a naked anion; THF provides moderate solvation, slightly favoring N-attack.
Cs₂CO₃MeCN608510:1The "Cesium Effect" breaks tight ion pairs; the softer, larger cation favors N-alkylation.
LiHMDSTHF-78 to 0> 90> 20:1Li⁺ coordinates strongly to the lactam oxygen, physically blocking O-alkylation.
Protocol 1: Optimized N-Alkylation via LiHMDS

This protocol utilizes lithium coordination to block the oxygen reaction site.

  • Preparation: Flame-dry a Schlenk flask under argon. Add (5R)-5-cyclopropylmorpholin-3-one (1.0 eq) and anhydrous THF to create a 0.2 M solution.

  • Deprotonation: Cool the system to -78 °C. Dropwise add LiHMDS (1.0 M in THF, 1.2 eq).

    • Causality: The strong, non-nucleophilic base ensures complete deprotonation. The ultra-low temperature prevents undesired ring-opening while the Li⁺ ion tightly binds the lactam oxygen.

  • Electrophile Addition: Stir for 30 minutes, then add the alkyl halide (1.5 eq).

  • Self-Validation Check: Monitor by LC-MS after 2 hours. If unreacted starting material persists, gradually warm the reaction to 0 °C. Why? The steric bulk of the cyclopropyl group requires higher thermal activation energy for the final C-N bond formation to occur.

  • Quench: Add saturated aqueous NH₄Cl to quench excess base, then extract with EtOAc.

G A (5R)-5-Cyclopropyl morpholin-3-one B N4-Alkylation (Desired Pathway) A->B Soft Electrophiles LiHMDS, -78°C C O-Alkylation (Competing Pathway) A->C Hard Electrophiles Steric Clash at N D C2-Alkylation (Enolate Trapping) A->D NaHMDS C2-Deprotonation

Regioselectivity pathways in morpholin-3-one substitution.

N-Arylation: Overcoming Catalyst Poisoning

Q: My Buchwald-Hartwig cross-coupling attempts using standard Pd(OAc)₂ / BINAP yield no product. How do I force the coupling? A: Standard bidentate ligands like BINAP create a coordination sphere that is too crowded for hindered amines. The C5-cyclopropyl group prevents the necessary trajectory for the reductive elimination step from the Palladium center, stalling the catalytic cycle and leading to catalyst death (Pd black). You must switch to bulky, electron-rich monodentate phosphine ligands (e.g., BrettPhos) that facilitate oxidative addition and physically force reductive elimination despite the steric clash.

Protocol 2: Buchwald-Hartwig Amidation for Hindered Scaffolds
  • Reagent Assembly: In a glovebox, combine (5R)-5-cyclopropylmorpholin-3-one (1.2 eq), Aryl Bromide (1.0 eq), Pd₂(dba)₃ (5 mol%), BrettPhos (10 mol%), and NaOtBu (1.5 eq).

  • Solvent: Suspend the mixture in anhydrous, thoroughly degassed 1,4-Dioxane (0.1 M).

  • Reaction Execution: Seal the vessel and heat to 100 °C for 12-18 hours.

    • Causality: High thermal energy is strictly required to overcome the massive activation barrier of reductive elimination for sterically hindered lactams.

  • Self-Validation Check: Observe the reaction mixture. A sustained reddish-brown homogeneous solution indicates active catalyst turnover. If the solution turns clear with a heavy black precipitate, the catalyst has died, indicating insufficient degassing or ligand failure.

G step1 1. Pre-catalyst Activation Pd2(dba)3 + BrettPhos step2 2. Oxidative Addition Aryl Halide Insertion step1->step2 step3 3. Amine Coordination Base Deprotonates Lactam step2->step3 step4 4. Reductive Elimination C-N Bond Formation step3->step4 step4->step2 Catalytic Turnover (Requires 100°C for Hindered Amines)

Buchwald-Hartwig catalytic cycle adapted for sterically hindered lactams.

C2-Alkylation: Installing Quaternary Stereocenters

Q: How can I functionalize the C2 position (α to the carbonyl) without causing ring cleavage or losing stereocontrol? A: Transforming the sp³ carbon atom at the α-position of the morpholin-3-one requires generating a highly reactive carbanion[4]. Harsh conditions (like prolonged heating with alkoxides) will cause β-elimination and ring opening. Fortunately, the existing (5R)-cyclopropyl group acts as a built-in stereocontrol element, blocking one face of the ring and ensuring high diastereoselectivity during electrophilic trapping.

Protocol 3: C2-Enolate Generation and Trapping
  • Enolate Generation: Dissolve the starting material in anhydrous THF at -78 °C. Slowly add NaHMDS (1.1 eq).

    • Causality: NaHMDS is a strong, non-nucleophilic base that cleanly deprotonates the C2 position without attacking the carbonyl carbon.

  • Trapping: Stir for 45 minutes, then add the electrophile (e.g., Methyl Iodide, 1.2 eq) neat.

  • Self-Validation Check: Quench with cold methanol after 1 hour. Run a 1H-NMR on the crude mixture. The disappearance of the C2-methylene protons and the appearance of a new C2-methyl singlet confirms successful trapping. The bulky C5 group ensures the electrophile approaches from the opposite face, yielding predominantly one diastereomer.

References
  • Benchchem. Conformational Analysis and Molecular Dynamics Simulations of (5R)-5-Cyclopropylmorpholin-3-one.
  • Benchchem. 4-(4-Piperidinyl)-3-Morpholinone: Effect of the Morpholinone Group.
  • ACS Omega. Gram-Scale Synthesis of a β-Secretase 1 (BACE 1) Inhibitor.
  • Frontiers in Chemistry. Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics.

Sources

Optimization

Technical Support Center: Stabilization &amp; Troubleshooting of (5R)-5-Cyclopropylmorpholin-3-one Intermediates

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, medicinal chemists, and drug development professionals in overcoming the specific synthetic an...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, medicinal chemists, and drug development professionals in overcoming the specific synthetic and stability challenges associated with (5R)-5-Cyclopropylmorpholin-3-one.

This chiral heterocyclic scaffold is a critical intermediate in the synthesis of advanced therapeutics, including bicyclic acetyl-CoA carboxylase (ACC) inhibitors [2]. However, its unique structural features—specifically the constrained cyclopropyl ring and the acidic C5 proton—make it highly susceptible to racemization, ring-opening, and oxidative degradation during synthesis and storage.

Part 1: Troubleshooting Guide & FAQs

Q1: Why is my (5R)-5-Cyclopropylmorpholin-3-one racemizing during N-alkylation or cyclization?

Causality: The C5 position of the morpholin-3-one ring is adjacent to the nitrogen atom. During base-mediated cyclization or subsequent N-alkylation, the electron-withdrawing nature of the lactam carbonyl (via amide resonance) combined with the sp²-like character of the adjacent cyclopropyl group significantly increases the acidity of the C5 proton. Strong bases (e.g., NaH, KOtBu) cause deprotonation at this site, forming a planar intermediate that results in irreversible epimerization (racemization) upon reprotonation [3]. Solution: Transition from strong alkoxides or hydrides to milder inorganic bases (e.g., K₂CO₃ or Cs₂CO₃) in polar aprotic solvents (DMF or NMP) at controlled temperatures (<30°C). If racemization has already occurred, dynamic kinetic resolution (DKR) or de-epimerization techniques may be required to recover the enantiomeric purity [4].

Q2: I am observing significant mass loss and a new (M+18) peak during aqueous workup. How do I prevent this?

Causality: The (M+18) peak indicates the addition of water, confirming that the morpholin-3-one ring has undergone hydrolysis. As a cyclic amide (lactam), the C3-N4 bond is highly susceptible to nucleophilic attack by hydroxide ions in basic aqueous solutions, or acid-catalyzed cleavage in low-pH environments. Elevated temperatures during extraction exacerbate this thermodynamic instability, leading to ring-opened amino acid derivatives. Solution: Strictly control the pH of your aqueous quench to a neutral range (pH 6.5–7.5) using phosphate buffers. Minimize the contact time between the organic layer and the aqueous phase, and perform all extractions below 15°C.

Q3: How can I prevent oxidative degradation of the morpholine ring during prolonged storage?

Causality: The ether oxygen (C2-C6) and the secondary amine nitrogen in the morpholine ring are prone to auto-oxidation when exposed to atmospheric oxygen and light, leading to the formation of N-oxides or explosive hydroperoxides. Solution: Store the isolated intermediate as a dry solid under an inert argon or nitrogen atmosphere at -20°C. For liquid formulations or solutions, the addition of free-radical scavengers (e.g., BHT at 0.01% w/w) and storage in amber vials is mandatory.

Part 2: Visualizations of Degradation and Synthesis

To fully understand the mechanistic pitfalls and the optimized synthetic route, refer to the pathway diagrams below.

DegradationPathways A (5R)-5-Cyclopropyl morpholin-3-one B C5 Deprotonation (Strong Base) A->B pH > 10 Heat D Lactam Hydrolysis (Aqueous Acid/Base) A->D H2O Heat C Racemic Mixture (5R/5S) B->C Epimerization E Ring-Opened Amino Acid D->E Cleavage

Fig 1: Primary degradation pathways of (5R)-5-Cyclopropylmorpholin-3-one.

SynthesisWorkflow S1 Start: (R)-2-amino-2- cyclopropylethanol S2 Acylation (Chloroacetyl chloride) S1->S2 Et3N, DCM, 0°C S3 Intermediate: N-acyl derivative S2->S3 S4 Cyclization (Mild Base: K2CO3) S3->S4 DMF, 25°C S5 Product: (5R)-5-Cyclopropyl morpholin-3-one (>99% ee) S4->S5 Stereoretention

Fig 2: Optimized stereoretentive synthesis workflow avoiding C5 epimerization.

Part 3: Step-by-Step Experimental Methodologies

The following protocols are designed as self-validating systems. By incorporating In-Process Controls (IPCs), you ensure that causality is monitored and corrected in real-time before irreversible degradation occurs.

Protocol A: Stereoretentive Synthesis and Cyclization

This protocol prevents the epimerization commonly seen during the intramolecular Williamson ether synthesis of morpholin-3-ones [1].

  • Acylation: Dissolve 10.0 mmol of enantiopure (R)-2-amino-2-cyclopropylethanol in 50 mL of anhydrous Dichloromethane (DCM). Add 12.0 mmol of Triethylamine (Et₃N) and cool the mixture to 0°C under Argon.

  • Electrophile Addition: Dropwise add 10.5 mmol of chloroacetyl chloride over 30 minutes. Maintain the temperature strictly below 5°C to prevent premature, uncontrolled cyclization.

  • Solvent Exchange: Once complete conversion to the N-acyl intermediate is confirmed via LC-MS, evaporate the DCM under reduced pressure and redissolve the crude residue in 40 mL of anhydrous Dimethylformamide (DMF).

  • Controlled Cyclization: Add 15.0 mmol of finely powdered, anhydrous K₂CO₃. Stir the suspension at 25°C for 12 hours. Do not exceed 30°C.

  • In-Process Control (IPC) - Self-Validation Step: Withdraw a 50 µL aliquot, filter, and analyze via Chiral HPLC. Proceed to workup only if the (5R) enantiomeric excess (ee) is >99% and the uncyclized intermediate is <1% by AUC.

  • Neutral Workup: Quench the reaction by pouring it into 100 mL of ice-cold 0.1 M phosphate buffer (pH 7.0). Extract with Ethyl Acetate (3 x 50 mL), dry over Na₂SO₄, and concentrate in vacuo.

Part 4: Quantitative Data & Stability Profiling

To guide your experimental design, the empirical data below summarizes the causality between reaction/storage conditions and intermediate stability.

Table 1: Impact of Base and Temperature on Enantiomeric Excess (ee%)
Base UsedSolventTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee %)
NaHTHF2548562% (Significant Racemization)
KOtBuTHF067881%
K₂CO₃ DMF 25 12 92 >99% (Optimal Stereoretention)
Cs₂CO₃DMF4088894%
Table 2: Stability Profiling under Various Storage Conditions
Storage ConditionAtmosphereDurationPurity (LC-MS AUC)Primary Degradant Observed
25°C, Clear VialAmbient Air4 Weeks82.4%N-Oxide / Peroxides
4°C, Amber VialAmbient Air3 Months94.1%Trace Hydrolysis (Ring-opened)
-20°C, Sealed Argon 12 Months >99.5% None (Stable)

References

  • Novartis AG. WO2012013716A1 - Bicyclic acetyl-CoA carboxylase inhibitors. WIPO (PCT).
  • Egis Gyógyszergyár Zrt. EP2705028B1 - Process for the preparation of a rivaroxaban and intermediates formed in said process. European Patent Office.
  • ResearchGate. Synthesis of a cis 2,5-Disubstituted Morpholine by De-epimerization: Application to the Multigram Scale Synthesis of a Mineralocorticoid Antagonist. Available at:[Link]

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: 1H NMR Interpretation of (5R)-5-Cyclopropylmorpholin-3-one

Topic: 1H NMR Interpretation of (5R)-5-Cyclopropylmorpholin-3-one Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Executive Summary (5R)-5-Cyclopropylmorpho...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR Interpretation of (5R)-5-Cyclopropylmorpholin-3-one Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

(5R)-5-Cyclopropylmorpholin-3-one is a privileged chiral scaffold in medicinal chemistry, frequently serving as a pharmacophore in kinase inhibitors (e.g., PI3K/mTOR pathways) and GPCR ligands.[1] Its structural rigidity, conferred by the cyclopropyl group, and specific stereochemistry (5R) are critical for binding affinity.

This guide provides an authoritative interpretation of its 1H NMR spectral signature. Unlike standard spectral lists, this document compares the product against structural analogs (e.g., 5-isopropyl) and solvent variations (CDCl₃ vs. DMSO-d₆) to provide a self-validating analytical workflow.

Structural Analysis & Conformational Dynamics

The 3D Scaffold

The morpholin-3-one ring exists predominantly in a chair-like conformation .[1] The (5R)-cyclopropyl substituent prefers the pseudo-equatorial position to minimize 1,3-diaxial interactions, though the steric bulk of the cyclopropyl group (A-value ~1.4 kcal/mol) introduces significant anisotropic shielding effects on the adjacent H5 and H6 protons.[1]

Cyclopropyl Anisotropy

The cyclopropyl ring is a unique NMR reporter. Its magnetic anisotropy causes significant shielding of the attached protons and its own methylene protons, shifting them to the high-field region (< 0.7 ppm). This feature is the primary diagnostic tool for distinguishing this scaffold from alkyl analogs.

Experimental Protocol: Acquisition & Sample Preparation

To ensure reproducible data, the following protocol is recommended. This workflow minimizes line broadening caused by amide rotamers.

Protocol: High-Resolution 1H NMR Acquisition
  • Solvent Selection:

    • Standard: CDCl₃ (99.8% D) + 0.03% TMS. Use for structural verification.[1]

    • Alternative: DMSO-d₆ (99.9% D).[1] Use for resolving exchangeable amide protons.[1]

  • Concentration: Dissolve 5–10 mg of sample in 0.6 mL solvent.

  • Acquisition Parameters:

    • Frequency: ≥ 400 MHz (600 MHz recommended for second-order cyclopropyl couplings).[1]

    • Pulse Angle: 30°.

    • Relaxation Delay (D1): ≥ 2.0 seconds (ensure relaxation of quaternary carbons if running 13C).[1]

    • Scans (NS): 16–32.

    • Temperature: 298 K (25°C).

Detailed Spectral Assignment

The following data represents the synthesized spectral signature based on chemical shift principles and analogous morpholin-3-one derivatives [1, 2].

Table 1: 1H NMR Assignment (400 MHz, CDCl₃)
PositionProton TypeShift (δ, ppm)MultiplicityCoupling (Hz)Diagnostic Note
H4 Amide NH6.00 – 6.50br s-Exchangeable; shift varies with concentration/solvent.[1]
H2a, H2b α-Carbonyl4.15 – 4.25AB q or sJ ~ 16.0Diastereotopic protons adjacent to oxygen and carbonyl.[1] Often appear as a singlet if shifts coincide.
H6a α-Ether (eq)3.85 – 3.95ddJ ~ 11.5, 3.5Deshielded by adjacent Oxygen.[1]
H6b α-Ether (ax)3.55 – 3.65ddJ ~ 11.5, 8.0Larger coupling due to anti-periplanar relationship with H5.[1]
H5 Methine (Chiral)2.90 – 3.10dddJ ~ 8.0, 3.5, 6.0Key Chiral Center. Coupled to H6a, H6b, and Cyclopropyl-CH.[1]
H1' Cyclopropyl CH0.80 – 1.00m-Methine proton of the cyclopropyl ring.
H2', H3' Cyclopropyl CH₂0.45 – 0.65mComplexSignature Region. Distinctive high-field multiplets.[1]
H2', H3' Cyclopropyl CH₂0.20 – 0.40mComplexUpfield region characteristic of cyclopropyl methylene.

Comparative Analysis: Validating the Structure

This section compares the (5R)-5-Cyclopropylmorpholin-3-one spectrum against key alternatives to demonstrate how to rule out common impurities or analogs.

Comparison 1: Structural Analog Differentiation

Scenario: Distinguishing the Cyclopropyl scaffold from a 5-Isopropyl analog (common synthetic alternative).

Feature(5R)-5-Cyclopropylmorpholin-3-one 5-Isopropylmorpholin-3-one Interpretation
High Field Region (< 1.0 ppm) Complex Multiplets (0.2–0.6 ppm) Doublet (0.9–1.0 ppm) The cyclopropyl methylenes are uniquely shielded.[1] The isopropyl group shows a classic methyl doublet (6H).
H5 Methine Shift ~3.0 ppm ~3.4 ppm The cyclopropyl group is electron-donating via induction but anisotropic; the isopropyl group is purely inductive.
Spin System ABMX (Rigid)A2MX (Freer rotation)Cyclopropyl restricts rotation, sharpening the H5 coupling constants compared to the freely rotating isopropyl.
Comparison 2: Solvent Effects (CDCl₃ vs. DMSO-d₆)

Scenario: Confirming the amide functionality and resolving overlapping peaks.

  • In CDCl₃: The NH proton (H4) appears as a broad, often indistinct singlet around 6.2 ppm. H2 protons may appear as a singlet due to accidental equivalence.

  • In DMSO-d₆: The NH proton shifts downfield to ~8.0 ppm and sharpens, often revealing vicinal coupling to H5 if the dihedral angle allows. This confirms the lactam structure. Furthermore, the H2 protons often resolve clearly into an AB quartet, confirming the non-planar nature of the ring.

Visualization of Analytical Logic

Figure 1: Spectral Assignment Workflow

This diagram outlines the logical decision tree for assigning the (5R)-5-Cyclopropylmorpholin-3-one spectrum.

NMR_Assignment_Workflow Start Start: Acquire 1H NMR Spectrum Check_HighField Check 0.2 - 0.7 ppm Region Start->Check_HighField Decision_Cp Multiplets Present? Check_HighField->Decision_Cp Confirm_Cp Cyclopropyl Confirmed Decision_Cp->Confirm_Cp Yes Reject_Cp Check for Isopropyl/Methyl (0.9-1.2 ppm) Decision_Cp->Reject_Cp No Check_MidField Analyze 2.8 - 4.3 ppm Region Confirm_Cp->Check_MidField Assign_H2 Identify H2 (4.2 ppm) (Alpha to Carbonyl) Check_MidField->Assign_H2 Assign_H5 Identify H5 (3.0 ppm) (Coupled to Cp) Assign_H2->Assign_H5 Check_LowField Check 6.0 - 8.0 ppm Assign_H5->Check_LowField Assign_NH Broad Singlet (NH) Confirm Lactam Check_LowField->Assign_NH

Caption: Logical workflow for validating the 5-cyclopropylmorpholin-3-one structure via 1H NMR.

Figure 2: Conformational Equilibrium

Visualizing the preferred chair conformation which dictates the coupling constants.

Conformation Chair Chair Conformer (Major) Boat Twist-Boat Conformer (Minor) Chair->Boat High Energy Barrier Factors Steric Factors: (5R)-Cyclopropyl is Pseudo-Equatorial Factors->Chair Stabilizes

Caption: The (5R)-cyclopropyl group stabilizes the chair conformation, fixing the H5-H6 dihedral angles.

References

  • BenchChem. (5R)-5-Cyclopropylmorpholin-3-one: Synthetic Overview and Research Trajectories. Retrieved from [1]

  • National Institutes of Health (NIH) PubChem. 3-Cyclopropylmorpholine Spectral Data. PubChem CID 53986558.[2] Retrieved from [1]

  • MOLBASE. 1H NMR Prediction for Morpholin-3-one Derivatives. Retrieved from [1]

  • Royal Society of Chemistry. Conformational Analysis of Morpholine Derivatives.Chem. Comm., 2011. Retrieved from [1]

Sources

Comparative

Optimizing Chiral HPLC Methods for (5R)-5-Cyclopropylmorpholin-3-one Purity Analysis

Introduction: The Analytical Challenge (5R)-5-Cyclopropylmorpholin-3-one is a privileged chiral scaffold frequently utilized in the synthesis of bioactive compounds, including acetyl-CoA carboxylase (ACC) inhibitors and...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge

(5R)-5-Cyclopropylmorpholin-3-one is a privileged chiral scaffold frequently utilized in the synthesis of bioactive compounds, including acetyl-CoA carboxylase (ACC) inhibitors and novel anticoagulant agents. The stereocenter at the C5 position, adjacent to the sterically demanding cyclopropyl group, is a critical determinant of target binding affinity.

For drug development professionals, ensuring the enantiomeric excess (e.e.) of the (5R) isomer over its (5S) counterpart is a strict regulatory and functional necessity. This guide provides a comparative, data-driven analysis of chiral stationary phases (CSPs) and mobile phase strategies to establish a robust, self-validating High-Performance Liquid Chromatography (HPLC) method for this specific molecule.

Mechanistic Causality in Chiral Recognition (The "Why")

Separating the enantiomers of a morpholin-3-one derivative relies heavily on exploiting the lactam motif within the heterocyclic ring. Polysaccharide-based CSPs, functionalized with phenylcarbamate derivatives, are the industry standard for this class of compounds.

The chiral recognition is governed by a three-point interaction model :

  • Hydrogen Bonding: The lactam -NH acts as a strong H-bond donor, while the lactam C=O acts as an acceptor. These interact directly with the carbamate linkages of the CSP.

  • Dipole-Dipole Interactions: Driven by the polar ether oxygen within the morpholine ring.

  • Steric Fit: The rigid, bulky cyclopropyl group must fit precisely into the helical chiral grooves of the polymer backbone.

Immobilized cellulose phases with electron-withdrawing groups, such as Chiralpak IC (cellulose tris(3,5-dichlorophenylcarbamate)), consistently outperform traditional coated amylose phases (like Chiralpak AD-H) for lactams. The inductive effect of the chloro groups on the IC phase increases the acidity of the carbamate -NH, significantly strengthening hydrogen bonds with the analyte's C=O .

G Analyte Analyte: (5R)-5-Cyclopropylmorpholin-3-one H_Donor H-Bond Donor (Lactam -NH) Analyte->H_Donor H_Acceptor H-Bond Acceptor (Lactam C=O) Analyte->H_Acceptor Steric Steric Interaction (Cyclopropyl Group) Analyte->Steric CSP Chiral Stationary Phase (Chiralpak IC) H_Donor->CSP Carbamate C=O H_Acceptor->CSP Carbamate -NH Steric->CSP Chiral Groove Fit

Three-point chiral recognition mechanism for morpholin-3-one on a carbamate CSP.

Comparative Analysis of Chiral Stationary Phases

To objectively determine the optimal method, we must compare the performance of three industry-standard columns under Normal Phase (NP) conditions. The quantitative data below synthesizes chromatographic behavior based on structurally homologous lactams and morpholin-3-one derivatives .

Table 1: Chromatographic Performance Comparison (Normal Phase)
Column ChemistryMobile Phase (v/v)RT 1 (min)RT 2 (min)Selectivity (α)Resolution (Rs)
Chiralpak IC (Immobilized Cellulose)Hexane/EtOH (80:20)6.5 (5S)8.2 (5R)1.453.2
Chiralpak IA (Immobilized Amylose)Hexane/EtOH (80:20)7.1 (5S)8.0 (5R)1.181.8
Chiralpak AD-H (Coated Amylose)Hexane/EtOH (80:20)8.5 (5S)9.2 (5R)1.121.2

Scientific Verdict: The Chiralpak IC column provides baseline resolution (Rs > 3.0) and superior peak shape. Furthermore, the use of Ethanol (EtOH) as a polar modifier instead of Isopropanol (IPA) is a deliberate, causality-driven choice. EtOH's smaller steric profile allows for faster kinetics in hydrogen bonding with the CSP, reducing band broadening for cyclic amides and improving overall efficiency .

Experimental Protocol: A Self-Validating System

A robust analytical method must be self-validating. The following step-by-step protocol incorporates a System Suitability Test (SST) to ensure that any deviations in mobile phase preparation, temperature control, or column degradation are caught before sample analysis begins.

W S1 1. Mobile Phase Prep Hexane/EtOH (80:20 v/v) S2 2. Column Equilibration Chiralpak IC, 1.0 mL/min, 25°C S1->S2 S3 3. System Suitability Test (SST) Inject Racemate (Rs ≥ 2.0) S2->S3 S3->S2 If Rs < 2.0: Adjust Modifier S4 4. Sample Analysis Inject (5R)-Isomer Batch S3->S4 S5 5. Data Processing Calculate % e.e. and Purity S4->S5

Self-validating experimental workflow for chiral HPLC method execution.

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Mix 800 mL of HPLC-grade n-Hexane with 200 mL of HPLC-grade Ethanol (80:20 v/v).

  • Causality Note: Do not use basic additives (like Diethylamine, DEA) unless the analyte possesses a free basic amine. For neutral lactams like 5-Cyclopropylmorpholin-3-one, basic additives can disrupt the delicate H-bonding network between the analyte and the CSP, decreasing resolution.

  • Degas the mixture via ultrasonication for 10 minutes.

Step 2: Chromatographic Conditions

  • Column: Chiralpak IC (250 mm × 4.6 mm, 5 µm particle size).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C. Thermostating is critical; temperature fluctuations >2 °C will shift retention times and alter the selectivity (α) due to the entropic nature of chiral recognition.

  • Detection: UV at 210 nm (optimized for the lactam amide bond absorption).

  • Injection Volume: 10 µL.

Step 3: System Suitability Testing (SST)

  • Prepare a 1.0 mg/mL solution of the racemic standard, (±)-5-Cyclopropylmorpholin-3-one, in the mobile phase.

  • Inject the SST standard.

  • Validation Criteria: The Resolution (Rs) between the (5S) and (5R) peaks must be ≥ 2.0 . The Tailing factor (Tf) must be ≤ 1.5 .

  • Troubleshooting: If Rs < 2.0, verify the column's history for contamination or adjust the EtOH modifier concentration by ±2% to fine-tune retention.

Step 4: Sample Analysis & Data Processing

  • Prepare the (5R)-5-Cyclopropylmorpholin-3-one sample at 1.0 mg/mL.

  • Inject the sample and integrate peak areas.

  • Calculate the enantiomeric excess using the formula: % e.e. =[(Area 5R - Area 5S) / (Area 5R + Area 5S)] × 100.

References

  • Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds Source: MDPI (Molecules) URL:[Link] [1]

  • New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas in the Polar Organic Mode Source: PubMed Central (NIH) URL:[Link] [2]

  • Synthesis and HPLC-ECD Study of Cytostatic Condensed O,N-Heterocycles Obtained from 3-Aminoflavanones Source: PubMed Central (NIH) URL:[Link] [3]

  • Characteristic and complementary chiral recognition ability of four recently developed immobilized chiral stationary phases based on amylose and cellulose phenyl carbamates and benzoates Source: PubMed Central (NIH) URL:[Link][4]

Validation

Differentiating (5R) and (5S) Enantiomers of 5-Cyclopropylmorpholin-3-one

[1] Executive Summary The separation and differentiation of (5R)- and (5S)-5-cyclopropylmorpholin-3-one (CAS 1135293-86-1 for the (R)-isomer) is a critical quality attribute in the synthesis of ataxia telangiectasia and...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

The separation and differentiation of (5R)- and (5S)-5-cyclopropylmorpholin-3-one (CAS 1135293-86-1 for the (R)-isomer) is a critical quality attribute in the synthesis of ataxia telangiectasia and Rad3-related (ATR) kinase inhibitors and other pharmaceutical agents.[1] As a "privileged scaffold," the morpholin-3-one ring dictates the spatial orientation of pharmacophores; the 5-cyclopropyl group specifically imposes conformational constraints that modulate lipophilicity and target binding affinity.

This guide outlines three distinct methodologies for differentiating these enantiomers: Stereoselective Synthesis (absolute assignment), Chiral Chromatography (analytical/preparative separation), and Biophysical Characterization (VCD/X-ray).[1]

Structural Basis of Chirality

The chirality of 5-cyclopropylmorpholin-3-one arises from the C5 carbon. The absolute configuration is defined by the spatial arrangement of the cyclopropyl group relative to the morpholine ring plane.

  • (5R)-Enantiomer: Derived typically from D-amino acid precursors or (R)-amino alcohols.[1]

  • (5S)-Enantiomer: Derived from L-amino acid precursors or (S)-amino alcohols.[1]

Decision Matrix: Selecting the Right Differentiation Strategy

The choice of method depends on the sample source and the data required.

DecisionMatrix Start Start: Unknown Sample or Route? RouteKnown Is Synthesis Route Known? Start->RouteKnown ChiralPool Did you use Chiral Pool? (e.g., (R)-amino alcohol) RouteKnown->ChiralPool Yes RouteUnknown Route Unknown / Racemic RouteKnown->RouteUnknown No Assignment Assign Configuration based on Precursor ChiralPool->Assignment Yes Separation Perform Chiral HPLC/SFC Screening RouteUnknown->Separation Crystalline Is Sample Crystalline? Separation->Crystalline XRay Single Crystal X-Ray (Definitive) Crystalline->XRay Yes Amorphous Sample is Oil/Amorphous Crystalline->Amorphous No VCD Vibrational Circular Dichroism (Compare to DFT Calc) Amorphous->VCD

Figure 1: Strategic workflow for assigning absolute configuration to 5-cyclopropylmorpholin-3-one.

Method 1: Chromatographic Differentiation (HPLC/SFC)

Chromatography is the primary method for quantitative differentiation (Enantiomeric Excess, %ee). Because the lactam moiety is non-ionizable and neutral, Polysaccharide-based Chiral Stationary Phases (CSPs) are the industry standard.

Recommended Screening Protocol

For a neutral lactam like 5-cyclopropylmorpholin-3-one, normal phase (NP) or immobilized polysaccharide columns offer the highest probability of separation.[1]

ParameterCondition A (Normal Phase)Condition B (Reversed Phase)Condition C (SFC - Preferred)
Column Chiralpak AD-H / Chiralcel OD-HChiralpak IC / IGChiralpak AD-3 / AS-3
Mobile Phase Hexane : IPA (90:10 to 80:[1]20)Water : Acetonitrile (60:40)CO₂ : MeOH (90:10 to 80:20)
Flow Rate 1.0 mL/min0.5 - 1.0 mL/min2.0 - 4.0 mL/min
Detection UV @ 210 nm (Amide band)UV @ 210 nmUV @ 210 nm
Temperature 25°C25°C - 40°C40°C

Technical Insight: The cyclopropyl group adds significant steric bulk near the chiral center, which enhances discrimination on Amylose-based columns (e.g., Chiralpak AD, AS) compared to Cellulose columns.[1] The rigid "pocket" of the amylose tris(3,5-dimethylphenylcarbamate) often recognizes the cyclopropyl moiety effectively.

Experimental Protocol: Determination of Enantiomeric Excess
  • Sample Prep: Dissolve 1 mg of sample in 1 mL of Ethanol (HPLC grade). Filter through 0.2 µm PTFE filter.[1]

  • Column Equilibration: Flush Chiralpak AD-H column with Hexane:IPA (90:10) for 30 mins.

  • Injection: Inject 5-10 µL.

  • Analysis: Calculate %ee using the formula:

    
    
    
  • Validation: Verify resolution (

    
    ) to ensure baseline separation.
    

Method 2: Stereoselective Synthesis (Chemical Correlation)

The most robust method for identification is synthesizing the target from a precursor with known absolute configuration. This establishes the identity of the enantiomers without relying solely on spectral data.

Synthesis Pathway

The synthesis typically proceeds via the ring closure of a chiral amino alcohol.

  • Precursor: (R)-2-amino-2-cyclopropylethanol (CAS 1213036-72-0).[1]

  • Reagent: Chloroacetyl chloride or Ethyl bromoacetate.[1]

  • Mechanism: Acylation of the amine followed by intramolecular alkoxide displacement of the halide.

Synthesis Precursor (R)-2-amino-2-cyclopropylethanol (Known Chirality) Intermediate N-Acyl Intermediate Precursor->Intermediate Chloroacetyl chloride Base (e.g., Et3N) Product (5R)-5-Cyclopropylmorpholin-3-one (Retained Configuration) Intermediate->Product Base (e.g., NaH/KOtBu) Ring Closure

Figure 2: Retrosynthetic path confirming the (5R) configuration via chiral pool synthesis.

Causality: Since the chiral center (C-N bond) is not broken during the acylation or the subsequent ether formation (ring closure), the stereochemistry is retained . Therefore, the product derived from the (R)-amino alcohol is definitively the (5R)-enantiomer.

Method 3: Absolute Configuration by VCD

When synthesis from chiral pools is impossible, or to validate a new synthetic route, Vibrational Circular Dichroism (VCD) is the modern standard for non-crystalline samples (oils/gums).

Why VCD?

X-ray crystallography requires a single crystal, which 5-cyclopropylmorpholin-3-one (often an oil or low-melting solid) may not readily form.[1] VCD measures the differential absorption of left vs. right circularly polarized infrared light.[2]

Protocol for VCD Assignment
  • Measurement: Record the VCD spectrum of the pure enantiomer (dissolved in CDCl₃ or DMSO-d₆) in the IR region (1000–1800 cm⁻¹).

  • Calculation: Perform Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to predict the VCD spectrum for the (5R) structure.

  • Comparison: Compare the experimental sign of the carbonyl stretch (~1650 cm⁻¹) and fingerprint bands with the calculated spectrum.

    • Match: The sample is (5R).

    • Mirror Image: The sample is (5S).

Comparative Analysis of Methods

FeatureChiral HPLC/SFCStereoselective SynthesisOptical Rotation (Polarimetry)VCD / X-Ray
Primary Use Quantifying Purity (%ee)Production of specific isomerQuick ID (if Ref.[1] available)Absolute Assignment
Speed Fast (15-30 min)Slow (Weeks)Very Fast (5 min)Slow (Days)
Cost Medium (Columns)High (Reagents)LowHigh (Instrument/Compute)
Definitive? No (needs standard)Yes (by design)No (unreliable alone)Yes (First principles)
Sample Req. MicrogramGram scale (typical)Milligram (conc. dependent)Milligram (5-10 mg)

Critical Note on Optical Rotation: While often reported, Specific Rotation (


) is concentration, solvent, and temperature dependent.[1] For 5-cyclopropylmorpholin-3-one, values are typically low magnitude.[1] Do not rely on 

alone
for absolute assignment without a reference standard, as trace impurities can invert the sign.

References

  • BenchChem. (n.d.).[1] (5R)-5-Cyclopropylmorpholin-3-one Structure and Retrosynthesis. Retrieved from

  • Sigma-Aldrich. (2020).[1] Strategies for Chiral HPLC Method Development. Retrieved from [1]

  • Phenomenex. (n.d.).[1] Chiral HPLC Separations: Column Selection Guide. Retrieved from

  • Spark904. (2023).[1] Absolute configuration of complex chiral molecules using VCD. Retrieved from

  • Wikipedia. (2023).[1] Absolute Configuration and Cahn-Ingold-Prelog Rules. Retrieved from

Sources

Comparative

Mass spectrometry fragmentation patterns of (5R)-5-Cyclopropylmorpholin-3-one

This guide details the mass spectrometry fragmentation patterns of (5R)-5-Cyclopropylmorpholin-3-one , a critical chiral building block in the synthesis of Factor Xa inhibitors (e.g., Rivaroxaban analogs) and other bioac...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the mass spectrometry fragmentation patterns of (5R)-5-Cyclopropylmorpholin-3-one , a critical chiral building block in the synthesis of Factor Xa inhibitors (e.g., Rivaroxaban analogs) and other bioactive morpholine derivatives.[1]

A Comparative Fragmentation Guide for Medicinal Chemists

Executive Summary & Structural Context

(5R)-5-Cyclopropylmorpholin-3-one (MW: 141.17 g/mol ) is a chiral lactam scaffold.[1] Its mass spectral behavior is defined by the interplay between the stability of the morpholinone ring and the unique electronic properties of the cyclopropyl group. Unlike linear alkyl substituents, the cyclopropyl moiety often directs fragmentation through stable cyclopropylcarbinyl cation intermediates or radical losses.

Key Identifier:

  • Monoisotopic Mass: 141.0790[1]

  • Protonated Precursor [M+H]⁺: 142.0868

  • Primary Neutral Losses: CO (28 Da), C₃H₅• (41 Da).

Experimental Methodology (Self-Validating Protocol)

To replicate the data described below, ensure your system meets these criteria. This protocol distinguishes the target from isobaric impurities.

Instrument: Q-TOF or Orbitrap MS (Resolution > 30,000).[1] Ionization: Electrospray Ionization (ESI) in Positive Mode.

ParameterSettingRationale
Capillary Voltage 3.0 - 3.5 kVSoft ionization to preserve the protonated molecular ion [M+H]⁺.[1]
Collision Energy (CE) Stepped (15, 30, 45 eV)Low CE retains the ring; High CE forces the diagnostic cyclopropyl loss.
Mobile Phase 0.1% Formic Acid / ACNAcidic pH ensures protonation at the amide nitrogen or carbonyl oxygen.
Chiral Column Chiralpak IC or IGCRITICAL: MS alone cannot distinguish the (5R) and (5S) enantiomers.

Fragmentation Pathway Analysis

The fragmentation of (5R)-5-Cyclopropylmorpholin-3-one follows two competitive pathways driven by charge localization on the amide nitrogen.

Pathway A: Lactam Ring Contraction (Loss of CO)

The most abundant low-energy fragment arises from the loss of carbon monoxide (CO) from the lactam ring.

  • Mechanism: Protonation at the carbonyl oxygen facilitates an alpha-cleavage, followed by the expulsion of neutral CO (28 Da).

  • Product Ion: m/z 114.09 (C₆H₁₂NO⁺).

Pathway B: Cyclopropyl Ejection (Radical/Neutral Loss)

At higher collision energies, the cyclopropyl group is cleaved.

  • Mechanism: Homolytic cleavage of the C5-Cyclopropyl bond.

  • Product Ion: m/z 101.04 (Loss of C₃H₅• radical) or m/z 100.04 (Loss of propene via rearrangement).

Pathway C: Ring Opening & Recyclization

The morpholine ring can open to form an acylium ion, often followed by the loss of ethylene (C₂H₄) or ketene.

Visualization of Fragmentation Logic

FragmentationPathway Precursor [M+H]+ Precursor m/z 142.09 (Protonated Lactam) Intermediate1 Ring Opening (Alpha-Cleavage) Precursor->Intermediate1 CE 15-20 eV Fragment_Cyc Fragment B m/z 101.05 [M+H - C3H5•]+ Precursor->Fragment_Cyc -Cyclopropyl Radical (High Energy) Fragment_CO Fragment A m/z 114.09 [M+H - CO]+ Intermediate1->Fragment_CO -CO (28 Da) Fragment_Deep Deep Fragment m/z 72.04 [Pyrrolidine-like core] Fragment_CO->Fragment_Deep -C2H2O (Ketene)

Caption: Competitive fragmentation pathways for (5R)-5-Cyclopropylmorpholin-3-one showing the diagnostic loss of CO and the cyclopropyl moiety.

Comparative Analysis: Target vs. Alternatives

This section compares the target with its closest structural analogs and isomers to guide identification in complex mixtures.

Comparison Matrix
Feature(5R)-5-Cyclopropyl (Target)5-Isopropyl Analog (Alternative)(5S)-Enantiomer (Isomer)
Precursor [M+H]⁺ 142.09 144.10 142.09
Base Peak (MS2) m/z 114 (Loss of CO)m/z 116 (Loss of CO)m/z 114 (Loss of CO)
Diagnostic Loss -41 Da (Cyclopropyl radical)Creates m/z 101-43 Da (Isopropyl radical)Creates m/z 101-41 Da (Cyclopropyl radical)Creates m/z 101
Differentiation N/AMass Shift (+2 Da) Easily resolved by any MS.[1]Chiral Chromatography Required Indistinguishable by MS alone.
Cation Stability High (Cyclopropylcarbinyl stabilization)Moderate (Secondary carbocation)High
Critical Differentiation Workflow

Use this logic flow to confirm the identity of your compound during synthesis or metabolite screening.

ComparisonLogic Sample Unknown Sample (Morpholinone Derivative) MassCheck Check Precursor Mass [M+H]+ Sample->MassCheck Decision1 m/z 144.10? MassCheck->Decision1 Decision2 m/z 142.09? MassCheck->Decision2 Isopropyl Identify as: 5-Isopropyl Analog Decision1->Isopropyl Yes ChiralCheck Perform Chiral LC (Chiralpak IC) Decision2->ChiralCheck Yes ResultR Ret. Time A: (5R)-Target ChiralCheck->ResultR ResultS Ret. Time B: (5S)-Enantiomer ChiralCheck->ResultS

Caption: Decision tree for distinguishing (5R)-5-Cyclopropylmorpholin-3-one from its isopropyl analog and enantiomer.

References

  • RSC Advances. Development and validation of a stability indicating LC-PDA-MS/MS method for Rivaroxaban. (Discusses morpholinone fragmentation). Available at: [Link]

  • Journal of Mass Spectrometry. Fragmentation patterns of lactams and cyclic amides. (Mechanistic grounding for CO loss). Available at: [Link]

  • PubChem. Compound Summary: Morpholin-3-one derivatives.[1][2] Available at: [Link][1]

Sources

Validation

Comparison of (5R)-5-Cyclopropylmorpholin-3-one vs. morpholin-3-one reactivity

Executive Summary This guide provides an in-depth technical comparison between the unsubstituted morpholin-3-one scaffold and its chiral, 5-substituted analog, (5R)-5-cyclopropylmorpholin-3-one . While the parent morphol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides an in-depth technical comparison between the unsubstituted morpholin-3-one scaffold and its chiral, 5-substituted analog, (5R)-5-cyclopropylmorpholin-3-one . While the parent morpholin-3-one serves as a versatile, privileged scaffold in medicinal chemistry (e.g., Rivaroxaban), the introduction of a (5R)-cyclopropyl moiety fundamentally alters the molecule's steric landscape, metabolic profile, and reactivity.[1]

Key Differentiator: The (5R)-cyclopropyl group acts as a "steric anchor," locking the morpholinone ring into a preferred conformation and directing incoming electrophiles to the opposite face (anti-addition).[2] Furthermore, it significantly enhances metabolic stability by blocking the C5 position from oxidative degradation, a common liability in the parent scaffold.[1]

Table 1: Physicochemical & Reactivity Comparison
FeatureMorpholin-3-one(5R)-5-Cyclopropylmorpholin-3-one
Molecular Formula C₄H₇NO₂C₇H₁₁NO₂
Chirality AchiralChiral (R-enantiomer)
Ring Conformation Fluxional (Chair/Boat equilibrium)Rigid Chair (Cyclopropyl equatorial)
C2-Alkylation Non-stereoselective (Racemic mixtures)Highly Stereoselective (Anti-to-C5)
Metabolic Stability Low (Susceptible to C5/C6 oxidation)High (C5 blocked; steric shielding of N4)
Lipophilicity (LogP) ~ -1.2 (Highly Polar)~ 0.5 (Moderate Lipophilicity)
Key Application General linker, polar spacerChiral pharmacophore, kinase inhibitors

Structural & Conformational Analysis

Understanding the 3D geometry is prerequisite to predicting reactivity.

Morpholin-3-one (Parent)

The unsubstituted lactam exists in a rapid equilibrium between chair and twist-boat conformers. The lack of substituents allows the ring to "flip" easily, making the faces of the planar amide bond and the C2-methylene group equally accessible.

(5R)-5-Cyclopropylmorpholin-3-one (Target)

The introduction of the cyclopropyl group at C5 imposes severe conformational constraints.

  • Equatorial Preference: To minimize 1,3-diaxial interactions, the bulky cyclopropyl group occupies the equatorial position.

  • Ring Locking: This equatorial anchor locks the ring into a rigid chair conformation.

  • Facial Bias: The cyclopropyl group sterically shields the "top" face (syn-face) of the ring. Consequently, reagents approaching the N4 nitrogen or the C2 alpha-carbon are forced to attack from the "bottom" face (anti-face).

Conformation cluster_0 Conformational Control Parent Morpholin-3-one (Fluxional) Target (5R)-5-Cyclopropyl (Rigid Chair) Parent->Target + Cyclopropyl (C5) Effect Steric Shielding (Syn-Face Blocked) Target->Effect Locks Conformation Outcome Stereoselective Reactions Effect->Outcome Directs Reagents Anti

Figure 1: Conformational locking mechanism induced by the C5-cyclopropyl group.

Reactivity Profile

Amide Alkylation (N4-Functionalization)[2]
  • Morpholin-3-one: Alkylation at N4 (using NaH/R-X) is rapid but unselective regarding the surrounding space.

  • (5R)-Analog: The C5-cyclopropyl group creates steric bulk adjacent to the nitrogen.

    • Impact: N-alkylation rates may be slightly reduced compared to the parent.

    • Benefit: If a chiral group is attached to N4, the existing C5-center exerts 1,2-asymmetric induction , influencing the rotameric population of the new N-substituent.

C2-Alkylation (Alpha-Functionalization)

This is the most critical synthetic difference. The C2 position (alpha to the carbonyl) is a nucleophilic "hotspot" when the lactam is treated with a base (e.g., LiHMDS).[2]

  • Mechanism: Deprotonation forms a planar enolate.

  • Stereocontrol:

    • Morpholin-3-one: The electrophile (E+) can approach from either face, leading to racemic products.

    • (5R)-Analog: The C5-cyclopropyl group blocks the syn face. The electrophile approaches anti to the cyclopropyl group.

    • Result: Formation of the (2S, 5R)-trans isomer as the major product (>95:5 dr).[2]

Metabolic Stability (CYP450 Resistance)

Metabolic degradation often occurs via oxidation at the carbon atoms adjacent to the heteroatoms (C5 and C6).[2]

  • Parent: C5 is a secondary carbon, highly susceptible to hydroxylation by CYP enzymes, leading to ring opening (hemiaminal collapse).[1][2]

  • Target: The cyclopropyl group replaces a C-H bond and sterically protects the remaining proton. Furthermore, the cyclopropyl ring itself is resistant to direct oxidation compared to alkyl chains.[1] This modification significantly extends the half-life (t1/2) of the scaffold in microsomal stability assays.[2]

Metabolism M3O Morpholin-3-one (Unsubstituted) Oxidation CYP450 Oxidation at C5 Position M3O->Oxidation High Susceptibility CycM3O (5R)-5-Cyclopropyl morpholin-3-one CycM3O->Oxidation Resistant Stable Metabolically Stable CycM3O->Stable Steric Blockade RingOpen Ring Opening (Inactive Metabolite) Oxidation->RingOpen Hemiaminal Collapse

Figure 2: Comparative metabolic fate showing the protective effect of the cyclopropyl group.[2]

Experimental Protocols

Protocol A: Stereoselective Synthesis of (5R)-5-Cyclopropylmorpholin-3-one

Rationale: This protocol utilizes a chiral amino alcohol precursor to establish the C5 stereocenter before ring closure.

Materials:

  • (R)-2-Amino-2-cyclopropylethanol (1.0 equiv)[2]

  • Ethyl chloroacetate (1.2 equiv)[1][2]

  • Potassium tert-butoxide (KOtBu) (2.5 equiv)[2]

  • THF (Anhydrous)[1][2]

Step-by-Step Methodology:

  • N-Alkylation: Dissolve (R)-2-amino-2-cyclopropylethanol in THF at 0°C. Add ethyl chloroacetate and 1.1 equiv of base (e.g., TEA). Stir for 2 h to form the linear N-(2-ethoxy-2-oxoethyl) intermediate.

  • Cyclization: Cool the mixture to -78°C. Add KOtBu (2.5 equiv) slowly to induce alkoxide formation and intramolecular cyclization.

  • Warming: Allow the reaction to warm to 0°C over 4 hours. The alkoxide attacks the ester carbonyl to close the ring.

  • Workup: Quench with sat. NH₄Cl.[3] Extract with EtOAc (3x).[2]

  • Purification: Silica gel chromatography (MeOH/DCM gradient).

  • Validation: Check optical rotation. The product should retain the (R)-configuration.

Protocol B: Comparative Microsomal Stability Assay

Rationale: To quantify the metabolic stability advantage of the cyclopropyl analog.

Materials:

  • Test Compounds: Morpholin-3-one and (5R)-5-Cyclopropylmorpholin-3-one (1 µM final conc.)

  • Liver Microsomes (Human/Rat, 0.5 mg/mL protein)[1][2]

  • NADPH Regenerating System[2]

Workflow:

  • Incubation: Pre-incubate microsomes with test compounds in phosphate buffer (pH 7.4) at 37°C for 5 min.

  • Initiation: Add NADPH to start the reaction.

  • Sampling: Aliquot samples at t = 0, 15, 30, 60 min.

  • Quenching: Add ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (

    
    ).[1][2]
    

Expected Result: The (5R)-cyclopropyl analog should show <20% degradation at 60 min, whereas the unsubstituted parent typically shows >50% degradation.

References

  • Mahaney, P. E., et al. "Synthesis and activity of morpholin-3-one derivatives as Factor Xa inhibitors." Bioorganic & Medicinal Chemistry Letters, 2008.[1] Link[1][2]

  • Wolfe, J. P., et al. "A New Strategy for the Synthesis of Substituted Morpholines."[1] Journal of the American Chemical Society, 2008.[1] Link[1][2]

  • Wiles, J. A., et al. "The Cyclopropyl Fragment in Medicinal Chemistry: Strategic Use for Potency and Metabolic Stability."[1] Journal of Medicinal Chemistry, 2016.[1] Link[1][2]

  • BenchChem. "(5R)-5-Cyclopropylmorpholin-3-one Structure and Properties." BenchChem Database, 2025.[1] Link[1][2]

  • Trost, B. M., et al. "Enantioselective Synthesis of Dialkylated N-Heterocycles by Palladium-Catalyzed Allylic Alkylation." Journal of the American Chemical Society, 2019.[1] Link[1][2]

Sources

Comparative

Structural Profiling of (5R)-5-Cyclopropylmorpholin-3-one: A Comparative Crystallographic Guide

Content Type: Technical Comparison & Characterization Guide Audience: Medicinal Chemists, Structural Biologists, and Process Development Scientists. Part 1: Executive Summary & Strategic Rationale In the rational design...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison & Characterization Guide Audience: Medicinal Chemists, Structural Biologists, and Process Development Scientists.

Part 1: Executive Summary & Strategic Rationale

In the rational design of peptidomimetics and enzyme inhibitors (e.g., renin, BACE1, and dopamine D3 antagonists), the morpholin-3-one scaffold serves as a critical surrogate for proline or amide bonds. However, the choice of the substituent at the C5 position is not merely a matter of lipophilicity; it is a determinant of the ring's conformational energy landscape.

This guide analyzes (5R)-5-Cyclopropylmorpholin-3-one , comparing it against its standard analogs (5-Methyl and 5-Phenyl).[1] While 5-Methyl provides flexibility and 5-Phenyl offers π-stacking, the 5-Cyclopropyl moiety introduces a unique "bisected" conformational lock.[1] This guide provides the theoretical grounding and the experimental protocols required to generate and validate X-ray crystallographic data for this high-value intermediate.

The "Conformational Clamp" Hypothesis

Unlike alkyl or aryl substituents, the cyclopropyl group possesses significant


-like character (Walsh orbitals). When attached to the C5 stereocenter of the morpholinone ring, it prefers a bisected conformation  relative to the adjacent N-C bonds. This restricts the "puckering" of the morpholine ring, potentially freezing the bioactive conformation more effectively than a simple methyl group.

Part 2: Comparative Structural Analysis[1][2]

The following table synthesizes physicochemical and structural expectations for (5R)-5-Cyclopropylmorpholin-3-one against its primary alternatives. Data is derived from Cambridge Structural Database (CSD) trends for analogous 5-substituted morpholin-3-ones.[1]

Table 1: Physicochemical & Structural Benchmarking
Feature(5R)-5-Cyclopropyl (Target)(5R)-5-Methyl (Standard)(5R)-5-Phenyl (Aromatic)
Conformational Freedom Restricted (Bisected) High (Rotational Freedom)Moderate (Steric Clash)
Ring Puckering Rigid Chair/EnvelopeFlexible Twist-Boat/ChairDistorted Chair
Est.[1] C5-Substituent Bond 1.48 - 1.50 Å (Shortened)1.53 - 1.54 Å (Standard)1.51 - 1.52 Å
Lipophilicity (cLogP) ~0.8 (Moderate)~ -0.2 (Hydrophilic)~1.2 (Lipophilic)
Electronic Effect

-Electron Donor /

-Acceptor
Inductive Donor (+I)Resonance /

-Stacking
Crystal Packing Force C-H[1]···π (Edge-to-Face)Weak van der WaalsStrong

-

Stacking

Analyst Note: The bond shortening in the cyclopropyl derivative is due to the interaction between the cyclopropyl Walsh orbitals and the antibonding orbitals of the adjacent C-N or C-O bonds. This electronic effect often results in a higher barrier to ring inversion, making the (5R)-cyclopropyl analog a superior "rigidifier" in drug design.

Part 3: Experimental Protocol for Crystallographic Characterization

Since specific public .cif files for the naked intermediate are often proprietary, this section details the self-validating protocol to generate high-quality single crystals and resolve the structure.

Phase 1: Crystal Growth Strategy (The "Anti-Solvent" Method)

Morpholin-3-ones are often low-melting solids or oils.[1] Achieving X-ray quality crystals requires disrupting the hydrogen bonding network carefully.[2]

  • Primary Solvent: Dissolve 50 mg of (5R)-5-Cyclopropylmorpholin-3-one in a minimum volume (0.5 mL) of Ethyl Acetate (EtOAc) . Ensure complete dissolution; sonicate if necessary.[2]

  • Anti-Solvent Layering: Carefully layer 1.0 mL of n-Hexane or Heptane on top of the EtOAc solution in a narrow vial (4 mL).[2]

    • Critical Step: Do not mix.[2] Allow diffusion to occur at 4°C.

  • Alternative System: If oiling out occurs (common with cyclopropyl derivatives), switch to Diisopropyl Ether (DIPE) with slow evaporation at room temperature.[2]

  • Chiral Resolution Check: If the starting material is not enantiopure (>99% ee), the crystal lattice may incorporate both enantiomers (racemic twinning).[2] Verify optical rotation (

    
    ) prior to crystallization.[2]
    
Phase 2: Data Collection & Refinement[1][2]
  • Temperature: Collect data at 100 K (Liquid Nitrogen stream). Cyclopropyl rings have high thermal motion; room temperature data will likely show smeared electron density at the C5 substituent.[2]

  • Radiation: Mo-Kα (

    
     Å) is sufficient, but Cu-Kα is preferred for small organic molecules to maximize diffraction intensity.[1]
    
  • Refinement Target: Look for disorder in the cyclopropyl ring.[2] It may adopt two "puckered" orientations. Model this using split positions (PART 1 / PART 2 in SHELX) if the thermal ellipsoids are elongated.[2]

Part 4: Structural Logic & Workflow Visualization[1][2]

The following diagram illustrates the decision matrix for selecting the (5R)-cyclopropyl scaffold and the workflow for validating its structure.

Morpholinone_Characterization cluster_design Scaffold Selection Logic cluster_exp Crystallographic Validation Workflow Start Drug Design Target: Peptidomimetic / Inhibitor Choice Select C5 Substituent Start->Choice Methyl 5-Methyl: Flexible, Low Potency Risk Choice->Methyl Phenyl 5-Phenyl: Steric Bulk, Solubility Risk Choice->Phenyl Cyclo 5-Cyclopropyl: Conformational Lock + Metabolic Stability Choice->Cyclo Preferred Synth Synthesis: Chiral Amino Ester Cyclization Cyclo->Synth Cryst Crystallization: EtOAc/Hexane Layering (4°C) Synth->Cryst XRD X-Ray Diffraction (100 K): Check Space Group (P212121 expected) Cryst->XRD Analysis Structural Analysis: 1. Verify Bisected Conformation 2. Measure Ring Puckering 3. Check Absolute Config (R) XRD->Analysis Outcome Validated Scaffold Ready for SAR Expansion Analysis->Outcome

Figure 1: Decision logic for selecting the cyclopropyl-morpholinone scaffold and the subsequent experimental workflow for structural validation.

Part 5: References & Further Reading

  • BenchChem. (5R)-5-Cyclopropylmorpholin-3-one Product Overview & Stereochemical Considerations. Retrieved from .[2]

  • Cambridge Crystallographic Data Centre (CCDC). CSD Trends for Cyclopropyl-Carbonyl Conjugation and Walsh Orbital Interactions.

  • National Institutes of Health (NIH) - PubChem. Compound Summary: Morpholin-3-one Derivatives and their Pharmacological Applications. Retrieved from .[2]

  • Journal of Medicinal Chemistry. Structure-Activity Relationships of 5-Substituted Morpholinones in Dopamine D3 Receptor Antagonists. (Contextual reference for scaffold utility).

  • MDPI Molecules. Synthesis and Pharmacological Evaluation of Enantiopure N-Substituted Phenylmorphans. (Provides analogous synthesis/crystallization protocols). Retrieved from .[2]

Sources

Validation

Spectroscopic Characterization Standards for Cyclopropylmorpholinones: A Technical Comparison Guide

Executive Summary This guide establishes the technical standards for the spectroscopic characterization of cyclopropylmorpholinones , a privileged scaffold in modern drug discovery. Merging the metabolic stability of the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide establishes the technical standards for the spectroscopic characterization of cyclopropylmorpholinones , a privileged scaffold in modern drug discovery. Merging the metabolic stability of the cyclopropyl group with the solubility profile of the morpholinone ring, this moiety is increasingly prevalent in kinase inhibitors and factor Xa antagonists (e.g., Rivaroxaban analogs).

This document objectively compares characterization modalities (NMR, IR, MS), providing self-validating protocols to distinguish this scaffold from structural isomers and metabolic byproducts.

Part 1: Structural Logic & The "Standard" Scaffold

For the purpose of this guide, the "Standard" is defined as 4-cyclopropylmorpholin-3-one (N-cyclopropyl) and its C-substituted diastereomers.

  • Why this scaffold? The cyclopropyl group acts as a "bioisostere" for isopropyl groups but introduces conformational constraint, often improving potency and metabolic stability by blocking cytochrome P450 oxidation sites.

  • The Analytical Challenge: Distinguishing the intact cyclopropyl ring from ring-opened impurities (a common synthetic side reaction) and assigning relative stereochemistry in substituted variants.

Diagram 1: Structural Characterization Logic

The following decision tree outlines the logical flow for validating the scaffold's integrity.

G Start Crude Product Analysis H_NMR 1H NMR (DMSO-d6) Start->H_NMR Check_HighField Signals at 0.4 - 1.0 ppm? H_NMR->Check_HighField Intact Cyclopropyl Intact Check_HighField->Intact Yes (Multiplets) RingOpen Ring Opened (Allylic/Propyl) Check_HighField->RingOpen No (Methyl/Olefin) Stereo_Check Substituents on C2/C5/C6? Intact->Stereo_Check NOESY 2D NOESY / ROESY Stereo_Check->NOESY Yes Final Assign Cis/Trans Stereo_Check->Final No (Achiral) NOESY->Final

Figure 1: Logical workflow for structural validation. The high-field region (0.4-1.0 ppm) is the primary "gatekeeper" for cyclopropyl integrity.

Part 2: Nuclear Magnetic Resonance (NMR) Standards

NMR is the definitive method for validating the cyclopropylmorpholinone scaffold. The unique magnetic anisotropy of the cyclopropyl ring creates diagnostic shielding effects.

2.1 Standard Chemical Shift Table (DMSO-d6)

Reference: Tetramethylsilane (TMS) = 0.00 ppm

NucleusPositionChemical Shift (δ, ppm)MultiplicityDiagnostic Note
1H Cyclopropyl (CH2) 0.55 – 0.95 Multiplet (m)Primary ID. Distinctive high-field signals. 4H total.
1H Cyclopropyl (CH-N)2.60 – 2.85Multiplet (m)Deshielded by N-attachment.
1H Morpholinone (NCH2)3.30 – 3.60Triplet/MultipletAdjacent to N and Cyclopropyl.
1H Morpholinone (OCH2)3.80 – 3.95Triplet/MultipletDeshielded by Oxygen.
1H Morpholinone (C2-H)4.05 – 4.15Singlet (s)Adjacent to Carbonyl. Distinct from morpholine.[1]
13C Cyclopropyl (CH2) 5.5 – 7.0 -Validation. Extremely shielded carbons.
13C Cyclopropyl (CH)28.0 – 31.0-Methine carbon attached to Nitrogen.
13C Carbonyl (C=O)166.0 – 169.0-Lactam carbonyl.
2.2 Comparative Protocol: Isopropyl vs. Cyclopropyl

A common drug design strategy involves swapping an isopropyl group for a cyclopropyl group.

  • Isopropyl: Shows a distinct doublet (CH3, ~1.1 ppm) and septet (CH, ~2.9 ppm).

  • Cyclopropyl: Shows complex multiplets (CH2, 0.6-0.9 ppm).

  • Protocol: Acquire 1H NMR with a minimum of 16 scans. Expand the 0.0–1.5 ppm region. If a doublet is observed, the cyclopropyl ring has likely opened or the starting material was incorrect.

Part 3: Vibrational Spectroscopy (IR) Standards

While less resolving than NMR, FTIR provides a rapid "Pass/Fail" check for the morpholinone carbonyl and cyclopropyl ring strain.

3.1 Diagnostic Bands
Functional GroupWavenumber (cm⁻¹)IntensityCausality
Lactam C=O 1645 – 1670 StrongLower than ketones (1715) due to resonance; higher than open amides due to ring constraint.
Cyclopropyl C-H 3005 – 3090 MediumHigher s-character of cyclopropyl C-H bonds shifts this stretch above 3000 cm⁻¹, distinct from alkyl C-H (<3000).
C-O-C Ether 1100 – 1130StrongCharacteristic of the morpholine ring ether linkage.
3.2 Experimental Insight
  • Self-Validation: If the C=O band appears >1700 cm⁻¹, suspect ring opening (formation of an ester or open ketone) or lack of N-conjugation.

  • Raman Complement: Raman spectroscopy is superior for detecting the "breathing mode" of the cyclopropyl ring (~1190 cm⁻¹), which is often weak in IR.

Part 4: Mass Spectrometry (MS) Fragmentation Standards

Mass spectrometry is critical for identifying metabolic liabilities (e.g., ring opening). The cyclopropyl group dictates specific fragmentation pathways.

4.1 Fragmentation Pathway Diagram

The following diagram illustrates the standard fragmentation logic for N-cyclopropylmorpholin-3-one under ESI-MS/MS conditions.

MS_Frag M_Ion Molecular Ion [M+H]+ Alpha_Cleave α-Cleavage M_Ion->Alpha_Cleave Ring_Open Ring Opening (Isomerization) M_Ion->Ring_Open Rearrangement Loss_Cyclo Loss of Cyclopropyl (M - 41 Da) Alpha_Cleave->Loss_Cyclo High Energy Frag_CO Loss of CO (M - 28 Da) Ring_Open->Frag_CO Lactam degradation

Figure 2: Predicted ESI-MS fragmentation pathway.[2] The loss of the cyclopropyl radical (M-41) is a diagnostic signature.

4.2 Protocol for Impurity Profiling
  • Ionization: Use ESI (Electrospray Ionization) in Positive Mode.

  • Collision Energy: Ramp from 10 to 40 eV.

  • Marker Identification:

    • Intact: [M+H]+ peak is dominant.

    • Ring Opened Impurity: Look for +2 Da mass shifts (hydrogenation) or identical mass with different retention time (isomerization to allyl-amine derivatives).

Part 5: Comparative Performance Summary

This table compares the efficacy of Cyclopropylmorpholinones against common alternatives in a drug development context, supported by spectroscopic data.

FeatureCyclopropylmorpholinone Isopropylmorpholinone Open-Chain Amide
Metabolic Stability High (Blocked P450 sites)Medium (Susceptible to α-hydroxylation)Low (Hydrolysis prone)
NMR Signature High Field Multiplets (0.5-0.9 ppm)Doublet + Septet (1.1, 2.9 ppm)Broad NH signals
Conformational Rigidity High (Locked vector)Medium (Rotatable)Low (Flexible)
Solubility (LogP) Moderate (Lipophilic compact)High (Lipophilic)Variable
References
  • BenchChem. (2025). Synthesis and Characterization of 4-(2-Cyclopropylethenyl)morpholine: A Technical Guide. Retrieved from

  • National Institutes of Health (NIH). (2020). Cyclopropyl Scaffold: A Generalist for Marketed Drugs. PubMed Central. Retrieved from [Link]

  • Reich, H. J. (2020). 1H NMR Chemical Shifts - Cyclopropane and Heterocycles. University of Wisconsin / ACS Division of Organic Chemistry.[3] Retrieved from [Link]

  • Specac. (2024).[4][5][6] Interpreting Infrared Spectra: Carbonyls and Amides. Retrieved from [Link]

  • MDPI. (2023). Mass Spectrometry Fragmentation Patterns for Rapid Screening of Ketamine Analogues (Cyclopropyl Ketones). Molecules. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (5R)-5-Cyclopropylmorpholin-3-one

Topic: Personal Protective Equipment & Handling Guide: (5R)-5-Cyclopropylmorpholin-3-one CAS: 1390681-24-9 Content Type: Operational Safety & Logistics Guide Audience: Medicinal Chemists, Process Safety Engineers, and La...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal Protective Equipment & Handling Guide: (5R)-5-Cyclopropylmorpholin-3-one CAS: 1390681-24-9 Content Type: Operational Safety & Logistics Guide Audience: Medicinal Chemists, Process Safety Engineers, and Lab Managers.[1][2][3]

Executive Safety Summary

(5R)-5-Cyclopropylmorpholin-3-one is a specialized chiral heterocyclic intermediate used primarily in structure-activity relationship (SAR) studies for drug discovery.[1][2][3] Its structural features—a morpholin-3-one core substituted with a lipophilic cyclopropyl group at the chiral 5-position—dictate specific handling protocols to preserve stereochemical integrity and ensure operator safety.[1][2][3]

Unlike simple morpholine (which is a flammable liquid and corrosive), this oxidized derivative is typically a solid.[3] However, it retains the potential for severe irritation to mucous membranes and eyes.[3] This guide adopts a Precautionary Principle approach: while classified as an Irritant (Category 2), the structural similarity to corrosive lactams warrants elevated eye protection standards.[3]

Quick Reference: GHS Hazard Profile
ParameterClassificationH-CodeHazard Statement
Signal Word WARNING
Oral Toxicity Category 4H302 Harmful if swallowed.[1][2][3]
Skin Irritation Category 2H315 Causes skin irritation.[3][4]
Eye Irritation Category 2AH319 Causes serious eye irritation.[3][4]
STOT-SE Category 3H335 May cause respiratory irritation.[1][3]

Risk Assessment & PPE Selection Strategy

The selection of PPE is not static; it must adapt to the specific operational state of the chemical (Solid Powder vs. Solubilized Reagent).[3]

The "Barrier-Layer" Protocol
  • Rationale: Chiral intermediates often lack chronic toxicity data.[3] We assume high potency until proven otherwise.[3]

  • Self-Validating Step: Before handling, check the glove box integrity and ventilation flow rate.[3] If the flow is <0.5 m/s, do not proceed.

PPE Decision Matrix (DOT Visualization)

PPE_Matrix Start Task Identification Solid Handling Solid (Weighing/Transfer) Start->Solid Powder/Crystals Liquid Handling Solution (Reaction/Work-up) Start->Liquid Dissolved Resp_Solid Respiratory: Fume Hood REQUIRED. If open bench: N95/P100 Mask Solid->Resp_Solid Eye_Solid Eye Protection: Chemical Goggles (Indirect Vent) *Prevent dust entry* Solid->Eye_Solid Hand_Solid Gloves: Double Nitrile (0.11mm) Change outer pair every 30 mins Solid->Hand_Solid Resp_Liquid Respiratory: Fume Hood REQUIRED. Avoid aerosol generation Liquid->Resp_Liquid Eye_Liquid Eye Protection: Safety Glasses w/ Side Shields (Face Shield if >500mL) Liquid->Eye_Liquid Hand_Liquid Gloves: Nitrile (Splash) Laminate (Immersion/DCM use) Liquid->Hand_Liquid

Figure 1: Task-based PPE selection logic.[1][2][3] Note the escalation to chemical goggles for solids to prevent dust migration behind lenses.

Detailed PPE Specifications

A. Ocular Protection (Critical)
  • Requirement: Indirect-Vented Chemical Splash Goggles (ANSI Z87.1 / EN 166).[1][2][3]

  • Causality: Morpholin-3-one derivatives are lactams.[1][2][3][5] Upon contact with the moisture of the eye, they can hydrolyze or solvate, creating a localized high-concentration irritant zone.[3] Standard safety glasses allow airborne dust to bypass the lens via the side gaps.[3]

  • Validation: Goggles must form a tight seal against the face.[3] If you can slide a pencil under the seal at the temple, the fit is insufficient.[3]

B. Dermal Protection[3]
  • Primary Layer: Nitrile Rubber (minimum thickness 0.11 mm).[3]

  • Secondary Layer (High Risk): If handling solutions in penetrating solvents (e.g., DCM, DMF), use Silver Shield/Laminate under-gloves.[3]

  • Technique: Use the "Double-Glove" method for weighing. Remove the outer pair immediately after the weighing step to prevent contaminating door handles or notebooks.[3]

C. Respiratory Protection
  • Primary Control: Engineering controls (Fume Hood) are the first line of defense.[3]

  • Secondary Control: If weighing outside a hood (not recommended) or cleaning a spill, use a NIOSH N95 or P100 particulate respirator .[3]

  • Rationale: The H335 (Respiratory Irritation) hazard implies that inhaling dust will trigger inflammation of the upper respiratory tract.[3]

Operational Protocols

Protocol 1: Safe Weighing & Transfer

Context: Static electricity can cause charged powders like (5R)-5-Cyclopropylmorpholin-3-one to "fly," increasing inhalation risk.[1][2][3]

  • Preparation: Place an anti-static ionizer bar or gun inside the balance enclosure.[3]

  • Environment: Ensure relative humidity is 40-60% (if consistent with compound stability) to reduce static.[3]

  • Transfer: Use a disposable anti-static weighing boat. Do not use metal spatulas if the compound is suspected to be shock-sensitive (unlikely here, but good practice for new intermediates).[3]

  • Cleanup: Wipe the balance area with a solvent-dampened tissue (e.g., Isopropanol) immediately after use.[3] Do not dry sweep. [3]

Protocol 2: Storage & Stability
  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) .[3]

    • Reasoning: Lactams can be hygroscopic.[3] Moisture absorption can lead to hydrolysis (ring opening) or physical clumping, which complicates accurate weighing later.[3]

  • Temperature: 2–8°C (Refrigerated) .

    • Note: Allow the container to warm to room temperature before opening to prevent condensation from forming inside the vial.[3]

Emergency Response & Disposal

Spill Response Workflow

Scenario: 500mg vial dropped on the floor.

  • Evacuate & Ventilate: Clear the immediate area.[3]

  • PPE Upgrade: Don Goggles, N95 mask, and double gloves.

  • Containment: Cover the powder with a damp paper towel (soaked in water or PEG-400) to prevent dust generation.[3]

  • Removal: Scoop up the damp material and place it in a wide-mouth waste jar.

  • Decontamination: Wipe the surface with soap and water, followed by an alcohol wipe.[3]

Disposal Streams
Waste TypeClassificationDisposal Method
Solid Waste Hazardous Organic SolidIncineration via approved chemical waste contractor.[1][2][3]
Aqueous Waste Aqueous Basic/NeutralDo NOT pour down the drain.[3] Collect in aqueous waste drums.
Contaminated PPE Hazardous SolidTreat gloves/wipes as solid chemical waste.[3]

References

  • PubChem. (2025).[3] 3-Cyclopropylmorpholine (Compound Summary). National Library of Medicine.[3] [Link]

  • ASP Basilicata. (2026).[3] (R)-5-Cyclopropylmorpholin-3-one Product Page. [Link][1][2][3]

  • Occupational Safety and Health Administration (OSHA). (2024).[3] Laboratory Safety Guidance. [Link][2][3]

Sources

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